molecular formula C6H10ClN3 B1435607 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride CAS No. 1803598-15-3

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Cat. No.: B1435607
CAS No.: 1803598-15-3
M. Wt: 159.62 g/mol
InChI Key: DHKQVDDSPOGYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclopropyl-1H-imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKQVDDSPOGYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-15-3
Record name 4-cyclopropyl-1H-imidazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, and the incorporation of a cyclopropyl group can confer unique physicochemical and pharmacological properties. This document details a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), reactivity, and safety considerations for this compound. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development.

Introduction

The 2-aminoimidazole moiety is a key pharmacophore found in a variety of biologically active natural products and synthetic compounds. Its ability to act as a bioisostere for guanidine, triazole, and benzamidine has made it a valuable building block in medicinal chemistry.[1] The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1]

The cyclopropyl group, a three-membered carbocycle, has gained significant attention in drug design due to its unique conformational and electronic properties. The inherent ring strain of the cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles of drug candidates.

This guide focuses on the hydrochloride salt of 5-Cyclopropyl-1H-imidazol-2-amine, a molecule that combines the key features of both the 2-aminoimidazole scaffold and the cyclopropyl group. While specific experimental data for this exact compound is limited in the public domain, this document provides a detailed and scientifically grounded overview based on established chemical principles and data from closely related analogues.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of similar 2-aminoimidazole and cyclopropyl-containing compounds.

PropertyPredicted ValueJustification/Reference
Molecular Formula C₆H₁₀ClN₃Based on chemical structure
Molecular Weight 159.62 g/mol Based on chemical structure
Appearance White to off-white solidTypical for hydrochloride salts of small organic molecules
Melting Point >200 °C (decomposes)Hydrochloride salts of amino heterocycles often have high melting points.
Solubility Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents.The hydrochloride salt form increases polarity and aqueous solubility.
pKa 7.0 - 8.0 (for the imidazolium ion)The 2-aminoimidazole core is basic.

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. The key steps involve the formation of an α-haloketone intermediate followed by cyclization with a guanidinylating agent.

Proposed Synthetic Pathway

Synthesis_Pathway A Cyclopropyl methyl ketone B α-Bromocyclopropyl methyl ketone A->B Bromination (e.g., Br₂, HBr in AcOH) C 5-Cyclopropyl-1H-imidazol-2-amine B->C Cyclization with Guanidine (e.g., Guanidine carbonate, base) D This compound C->D Salt Formation (HCl in Ether or IPA)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Plausible)

Step 1: Synthesis of α-Bromocyclopropyl methyl ketone

  • Rationale: The α-haloketone is a key electrophile for the subsequent cyclization reaction with guanidine. Bromination is a common method for the α-halogenation of ketones.

  • Procedure:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in glacial acetic acid, add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature with stirring.

    • The reaction mixture is stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction mixture is then poured into ice-water and extracted with diethyl ether or dichloromethane.

    • The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude α-bromocyclopropyl methyl ketone, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

  • Rationale: This is a classic Debus-Radziszewski imidazole synthesis variant, where an α-haloketone reacts with a source of ammonia and an aldehyde (in this case, the aldehyde component is incorporated within the guanidine). A more direct approach involves the condensation with guanidine itself.[1]

  • Procedure:

    • To a solution of guanidine carbonate (0.6 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium ethoxide or potassium carbonate, 1.2 eq).

    • The mixture is stirred at room temperature for 30 minutes to generate free guanidine.

    • A solution of α-bromocyclopropyl methyl ketone (1.0 eq) in the same solvent is added dropwise to the reaction mixture.

    • The reaction is heated to reflux and monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-Cyclopropyl-1H-imidazol-2-amine.

    • Purification can be achieved by column chromatography on silica gel.

Step 3: Formation of this compound

  • Rationale: The hydrochloride salt is often preferred for its improved stability and solubility in aqueous media, which is beneficial for biological testing and formulation.

  • Procedure:

    • The purified 5-Cyclopropyl-1H-imidazol-2-amine is dissolved in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

    • A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of similar compounds found in the literature.[2]

¹H NMR Spectroscopy
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Imidazole C4-H~6.8 - 7.2s-
NH₂~7.0 - 7.5br s-
NH~11.0 - 12.0br s-
Cyclopropyl CH~1.5 - 1.8m-
Cyclopropyl CH₂~0.6 - 1.0m-
  • Rationale: The imidazole ring proton is expected to appear in the aromatic region. The amine and imine protons will be broad and their chemical shifts can be concentration and solvent dependent. The cyclopropyl protons will appear in the upfield region, characteristic of this strained ring system.

¹³C NMR Spectroscopy
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=N)~145 - 150
C5 (C-cyclopropyl)~125 - 130
C4~110 - 115
Cyclopropyl CH~5 - 10
Cyclopropyl CH₂~5 - 10
  • Rationale: The C2 carbon, being part of the guanidinium-like system, will be the most downfield among the imidazole ring carbons. The cyclopropyl carbons will resonate at very upfield chemical shifts.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine and imidazole)3100 - 3400Strong, broad
C-H Stretch (aromatic)~3050Medium
C-H Stretch (cyclopropyl)~3000Medium
C=N Stretch (imidazole ring)1600 - 1650Strong
N-H Bend (amine)1550 - 1600Medium
  • Rationale: The spectrum will be dominated by the broad N-H stretching vibrations. The C=N stretch of the imidazole ring is also a characteristic feature.

Mass Spectrometry
  • Predicted [M+H]⁺: m/z = 124.0929 (for the free base)

  • Expected Fragmentation Pattern: The fragmentation is likely to involve the loss of small molecules such as HCN and NH₃ from the imidazole ring. Cleavage of the cyclopropyl ring is also possible.

Reactivity and Stability

  • Basicity: The 2-amino group and the imidazole ring nitrogen make the molecule basic, readily forming salts with acids.

  • Stability: The hydrochloride salt is expected to be a stable, crystalline solid. The free base may be less stable and more susceptible to degradation. The compound should be stored in a cool, dry place, protected from light.

  • Reactivity: The primary amino group can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds. The imidazole ring can be susceptible to electrophilic substitution, although the electron-donating amino group may direct substitution to specific positions.

Safety and Handling

Based on the safety data for 2-aminoimidazole and its salts, the following precautions should be taken when handling this compound:[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the specific Safety Data Sheet (SDS) for the compound before handling. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Potential Applications in Drug Discovery

The 5-Cyclopropyl-1H-imidazol-2-amine scaffold holds significant promise in drug discovery due to the combined properties of its constituent moieties.

Applications cluster_properties Structural Features cluster_applications Potential Therapeutic Areas Core 5-Cyclopropyl-1H-imidazol-2-amine Prop1 2-Aminoimidazole Scaffold Core->Prop1 Prop2 Cyclopropyl Group Core->Prop2 App1 Antimicrobial Agents Prop1->App1 Bioisostere of Guanidine App3 Enzyme Inhibitors Prop1->App3 Hydrogen Bonding App2 Anticancer Agents Prop2->App2 Metabolic Stability App4 CNS Agents Prop2->App4 Lipophilicity & Permeability

Caption: Potential applications of 5-Cyclopropyl-1H-imidazol-2-amine in drug discovery.

  • Antimicrobial Agents: The 2-aminoimidazole core is found in many natural products with potent antimicrobial and antibiofilm activity.

  • Anticancer Agents: The cyclopropyl group can enhance the potency and metabolic stability of kinase inhibitors and other anticancer drugs.

  • Enzyme Inhibitors: The basic nature and hydrogen bonding capabilities of the 2-aminoimidazole moiety make it an attractive scaffold for designing inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.

  • Central Nervous System (CNS) Agents: The cyclopropyl group can modulate lipophilicity and permeability, potentially improving the blood-brain barrier penetration of drug candidates.

Conclusion

This compound is a promising building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and potential applications. The combination of the biologically relevant 2-aminoimidazole scaffold with the advantageous physicochemical properties of the cyclopropyl group makes this compound and its derivatives attractive targets for further investigation in medicinal chemistry and drug discovery.

References

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS: 1803598-15-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride is a heterocyclic compound featuring a unique combination of a 2-aminoimidazole core and a cyclopropyl substituent. The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include, but are not limited to, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of this compound, offering a technical resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
CAS Number 1803598-15-3Chemchart[1]
Molecular Formula C₆H₁₀ClN₃Chemchart[1]
Molecular Weight 159.62 g/mol Chemchart[1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol) (predicted)-
Hydrogen Bond Donors 2Chemchart[1]
Hydrogen Bond Acceptors 2Chemchart[1]
Rotatable Bonds 1Chemchart[1]

Synthesis and Purification

The synthesis of this compound can be approached through established methods for constructing the 2-aminoimidazole ring system. A plausible and efficient synthetic route involves the condensation of a cyclopropyl-substituted α-haloketone with guanidine, followed by hydrochloride salt formation.

Proposed Synthetic Pathway

Synthetic Pathway A Cyclopropyl methyl ketone B 1-Bromo-1-cyclopropylethanone A->B Br₂ (e.g., in Methanol) D 5-Cyclopropyl-1H-imidazol-2-amine B->D + Guanidine hydrochloride (C) Base (e.g., NaOEt) Reflux in Ethanol C Guanidine hydrochloride E This compound D->E HCl in Ether or Isopropanol

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromo-1-cyclopropylethanone

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.05 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

  • To a solution of guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (1.5 eq) in anhydrous ethanol, add the crude 1-bromo-1-cyclopropylethanone (1.0 eq) from the previous step.

  • Reflux the reaction mixture for 6-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the free base of 5-cyclopropyl-1H-imidazol-2-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 5-cyclopropyl-1H-imidazol-2-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ, ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.50br s2H-NH₂
~7.00s1HImidazole C4-H
~1.80m1HCyclopropyl-CH
~0.90m2HCyclopropyl-CH₂
~0.70m2HCyclopropyl-CH₂

¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~150.0Imidazole C2
~125.0Imidazole C5
~115.0Imidazole C4
~8.0Cyclopropyl-CH
~6.0Cyclopropyl-CH₂

Note: Actual chemical shifts may vary. The broad singlet for the amine protons is due to exchange with the solvent.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Expected Retention Time 5-8 minutes

Potential Biological Activities and Screening Protocols

The 2-aminoimidazole scaffold is associated with a range of biological activities. Based on existing literature for related compounds, this compound is a candidate for screening in several therapeutic areas.

Potential as a Kinase Inhibitor (VEGFR-2 & CDK2)

The 2-aminoimidazole moiety is present in known inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in oncology.[3][4]

VEGFR2 Assay cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare serial dilutions of 5-Cyclopropyl-1H-imidazol-2-amine HCl B Add diluted compound and VEGFR-2 enzyme to a 96-well plate A->B C Initiate reaction by adding ATP and substrate peptide B->C D Incubate at 30°C for 30-60 minutes C->D E Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F Incubate at room temperature for 40 minutes E->F G Add Kinase Detection Reagent F->G H Measure luminescence G->H

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay [5]

  • Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 nM) in kinase assay buffer.

  • In a 96-well plate, add the diluted compound, a known inhibitor (positive control, e.g., Sorafenib), and buffer only (negative control).

  • Add the VEGFR-2 enzyme to each well and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based luminescent signal.[5]

  • The luminescence is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values from the dose-response curve.

Experimental Protocol: CDK2 Kinase Inhibition Assay [4]

A similar protocol to the VEGFR-2 assay can be employed, substituting the VEGFR-2 enzyme and substrate with CDK2/Cyclin A2 or E2 and a specific CDK2 substrate peptide. A known CDK2 inhibitor would be used as the positive control. The ADP-Glo™ Kinase Assay is also suitable for this purpose.[2]

Potential as an Antibacterial Agent

2-Aminoimidazole derivatives have demonstrated antibacterial and anti-biofilm properties.[6] The potential of this compound as an antibacterial agent can be assessed using standard microbiology assays.

Antibacterial Assay cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis A Prepare serial dilutions of the compound in a 96-well plate C Add bacterial suspension to each well A->C B Prepare bacterial inoculum to a standardized concentration (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance at 600 nm D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination [7]

  • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[7]

  • Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and drug development. Its unique structural features suggest potential for diverse biological activities. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. The outlined protocols, based on established methodologies for related compounds, offer a starting point for further investigation into the therapeutic potential of this promising scaffold.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., Matalkah, F. A., Al-Shar'i, N. A., & El-Elimat, T. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6285. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • Ferreira, R., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(3), 339. [Link]

  • Serrano, I., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. International Journal of Molecular Sciences, 23(19), 11839. [Link]

  • Li, Y., et al. (2021). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1647. [Link]

  • Ohkubo, M., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(8), 2419-2423. [Link]

  • Singh, P., et al. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B(5), 444-453. [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of imidazole derivatives... [Link]

  • Chemchart. (n.d.). This compound (1803598-15-3). [Link]

  • El-Sayed, M. A. A., et al. (2022). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Orbital: The Electronic Journal of Chemistry, 14(3), 154-159. [Link]

  • Eldehna, W. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 735-751. [Link]

Sources

An In-Depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and explores potential synthetic routes based on established methodologies for 2-aminoimidazole synthesis. Furthermore, it discusses the known biological significance of the 2-aminoimidazole scaffold and the unique contributions of the cyclopropyl moiety, outlining potential mechanisms of action and therapeutic targets. This document serves as a foundational resource for researchers investigating this and related compounds for the development of novel therapeutics.

Introduction: The Significance of the 2-Aminoimidazole Scaffold and Cyclopropyl Substitution

The 2-aminoimidazole (2-AI) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This five-membered heterocyclic ring is a key pharmacophore in a variety of approved drugs.[2] The imidazole ring itself is a crucial component of several essential biological molecules, including the amino acid histidine and purines. Its polar and ionizable nature can enhance the pharmacokinetic properties of drug candidates.

The incorporation of a cyclopropyl group at the 5-position of the imidazole ring introduces unique structural and electronic properties. The strained three-membered ring can act as a bioisostere for other functional groups and can influence the compound's conformation, metabolic stability, and binding affinity to biological targets. This strategic substitution makes this compound a compelling molecule for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Chemical Formula C₆H₁₀ClN₃[3]
Molecular Weight 159.62 g/mol [3]
CAS Number 1803598-15-3[3]
Appearance Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from cyclopropyl methyl ketone, which can be halogenated to form an α-haloketone intermediate. This intermediate can then be reacted with guanidine to yield the 2-aminoimidazole ring system. The final step would involve the formation of the hydrochloride salt.

Synthesis_Pathway A Cyclopropyl methyl ketone B α-Bromo-cyclopropyl methyl ketone A->B Bromination (e.g., Br2, HBr) C 5-Cyclopropyl-1H-imidazol-2-amine B->C Condensation with Guanidine D This compound C->D HCl

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of α-Bromo-cyclopropyl methyl ketone

  • Dissolve cyclopropyl methyl ketone in a suitable solvent (e.g., methanol or acetic acid).

  • Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by distillation or column chromatography to obtain α-bromo-cyclopropyl methyl ketone.

Step 2: Synthesis of 5-Cyclopropyl-1H-imidazol-2-amine

  • Dissolve guanidine hydrochloride in a suitable solvent (e.g., ethanol or a deep eutectic solvent for a greener approach).[2]

  • Add a base (e.g., sodium ethoxide or potassium hydroxide) to generate free guanidine.

  • Add the α-bromo-cyclopropyl methyl ketone from Step 1 to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction progress.

  • After completion, cool the reaction, and isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 5-Cyclopropyl-1H-imidazol-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Add a solution of hydrochloric acid in the same or a compatible solvent.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the imidazole ring proton, and the amine protons.

    • ¹³C NMR: Expect distinct signals for the carbons of the cyclopropyl ring and the imidazole ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine and imidazole, C-H stretching of the cyclopropyl and imidazole rings, and C=N and C=C stretching of the imidazole ring are expected.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base and a fragmentation pattern consistent with the proposed structure.

Potential Mechanism of Action and Biological Targets

The biological activity of this compound is likely to be multifaceted, stemming from the combined properties of the 2-aminoimidazole core and the cyclopropyl substituent.

The Role of the 2-Aminoimidazole Core

The 2-aminoimidazole scaffold is known to interact with a variety of biological targets. Its derivatives have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

  • Antimicrobial and antifungal activity

  • Anticancer properties

  • Anti-inflammatory effects

  • Antiviral activity[5]

The mechanism of action often involves mimicking or antagonizing the binding of endogenous ligands to their receptors or enzymes.

The Influence of the Cyclopropyl Group

The cyclopropyl group can significantly modulate the biological activity of a molecule. Its rigid and lipophilic nature can enhance binding to hydrophobic pockets in target proteins. Furthermore, the strained ring system can influence the electronic properties of the imidazole ring, potentially altering its pKa and hydrogen bonding capabilities.

Mechanism_of_Action cluster_0 This compound cluster_1 Potential Biological Effects cluster_2 Potential Therapeutic Outcomes A 2-Aminoimidazole Scaffold C Receptor Binding (Agonism/Antagonism) A->C D Enzyme Inhibition A->D B Cyclopropyl Moiety B->C Enhances Binding Affinity B->D Improves Specificity E Modulation of Signaling Pathways C->E D->E F Antimicrobial E->F G Anticancer E->G H Anti-inflammatory E->H

Caption: Conceptual framework of the potential mechanism of action.

Potential Applications in Drug Discovery and Research

Given the established biological activities of related compounds, this compound represents a valuable starting point for drug discovery programs.

  • Antimicrobial Drug Development: The 2-aminoimidazole scaffold is present in many natural products with potent antimicrobial properties. This compound could be explored as a lead for the development of new antibiotics or antifungals.

  • Oncology Research: Numerous imidazole derivatives have demonstrated anticancer activity. The unique properties of the cyclopropyl group could be leveraged to design novel and selective anticancer agents.

  • Chemical Probe Development: As a small molecule with potential biological activity, it could be utilized as a chemical probe to investigate specific biological pathways or to validate novel drug targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a promising chemical entity that combines the biologically significant 2-aminoimidazole scaffold with the unique structural features of a cyclopropyl group. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and exploration of its potential therapeutic applications. Further research into its biological activity and mechanism of action is warranted to fully elucidate its potential in drug discovery and development.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 110–118.
  • Popov, V. G., & Al-Mourabit, A. (2014). 2-Aminoimidazoles. In Studies in Natural Products Chemistry (Vol. 43, pp. 69-106). Elsevier.
  • Ciancimino, A., Ruffili, T., Spadaro, A., & Pistarà, V. (2021). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 26(15), 4642.
  • Chemchart. (n.d.). This compound (1803598-15-3). Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Simple and Practical Synthesis of 2-Aminoimidazoles. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(15), 3464–3467.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof.
  • Justia Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds. Retrieved from [Link]

  • MDPI. (2021). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminoimidazoles. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2021). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (10) Patent No.: US 7,790,905 B2.
  • MDPI. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • PubChem. (n.d.). CID 161332206. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • Google Patents. (n.d.). United States Patent (19).

Sources

5-Cyclopropyl-1H-imidazol-2-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, focusing on the chemical properties, synthesis, and potential applications of this compound.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole (2-AI) moiety is a privileged structural motif in medicinal chemistry, recognized for its role as a versatile pharmacophore in a multitude of biologically active compounds. Its significance stems from its ability to act as a bioisostere for guanidines, triazoles, and benzamidines, enabling favorable interactions with various biological targets.[1] The imidazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic potential across different disease areas, including antihistamines, anthelmintics, and treatments for type 2 diabetes.[1] this compound, as a member of this important class of compounds, represents a valuable building block for the synthesis of novel therapeutic agents. The introduction of a cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the pharmacological profile of a drug candidate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀ClN₃[2]
Molecular Weight 159.62 g/mol [2]
CAS Number 1803598-15-3[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Aromatic Rings 1[2]
Topological Polar Surface Area 43.84 Ų[3]
LogP 0.8002[3]

Synthesis and Mechanistic Insights

A proposed synthetic workflow is outlined below. The rationale for this approach is its versatility and the commercial availability of the starting materials. The use of a hydrochloride salt of guanidine is common to improve its stability and handling.

Proposed Synthetic Workflow

G cluster_0 Step 1: Formation of α-haloketone cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Salt Formation start Cyclopropyl methyl ketone halogenation Halogenation (e.g., with NBS or SO2Cl2) start->halogenation haloketone 1-Bromo-1-cyclopropylpropan-2-one halogenation->haloketone condensation Condensation haloketone->condensation guanidine Guanidine Hydrochloride base Base (e.g., NaHCO3, Et3N) guanidine->base base->condensation cyclization Intramolecular Cyclization condensation->cyclization imidazole_base 5-Cyclopropyl-1H-imidazol-2-amine cyclization->imidazole_base hcl HCl in a suitable solvent (e.g., Ether, Dioxane) imidazole_base->hcl product This compound hcl->product G cluster_0 Biological Target (e.g., Kinase Active Site) cluster_1 5-Cyclopropyl-1H-imidazol-2-amine Moiety acceptor H-bond Acceptor (e.g., Asp, Glu) donor H-bond Donor (e.g., Ser, Thr) amine Amine Group (-NH2) donor->amine H-bond (Acceptor) hydrophobic_pocket Hydrophobic Pocket amine->acceptor H-bond (Donor) imidazole_nh Imidazole NH imidazole_nh->acceptor H-bond (Donor) cyclopropyl Cyclopropyl Group cyclopropyl->hydrophobic_pocket Hydrophobic Interaction

Sources

An In-Depth Technical Guide to Screening Libraries Containing 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous natural products and FDA-approved pharmaceuticals.[1] Its significance stems from its ability to act as a bioisostere for guanidines, triazoles, and benzamidines, enabling it to participate in a wide range of biological interactions. The imidazole core is a key structural element in drugs spanning various therapeutic areas, from antihistamines to agents for type 2 diabetes. Furthermore, the 2-AI scaffold is a prominent feature in marine alkaloids, such as oroidin, which are known for their potent anti-biofilm properties.

The subject of this guide, 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, represents a synthetically tractable and promising iteration of the 2-AI core. The introduction of a cyclopropyl group at the 5-position introduces a degree of conformational rigidity and lipophilicity that can significantly influence its binding affinity and pharmacokinetic properties. The hydrochloride salt form enhances its solubility, making it highly amenable to high-throughput screening (HTS) campaigns. Given the established and emerging therapeutic potential of 2-AI derivatives, the inclusion of this compound in screening libraries is a strategic imperative for identifying novel lead compounds.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of screening libraries containing this compound. We will delve into the rationale for its inclusion in screening decks, the design of relevant screening libraries, and detailed, field-proven protocols for executing robust screening campaigns.

Part 1: Library Design and Composition: Incorporating this compound

The successful identification of novel bioactive agents is intrinsically linked to the quality and diversity of the screening library. While large, diverse libraries are a cornerstone of drug discovery, the strategic inclusion of focused libraries built around privileged scaffolds like 2-aminoimidazoles can significantly increase the probability of identifying high-quality hits.

Rationale for Inclusion in Focused and Diversity Libraries

The decision to include this compound in a screening library is underpinned by the extensive body of evidence supporting the biological relevance of the 2-aminoimidazole scaffold. Key justifications include:

  • Proven Bioactivity: 2-AI derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. This versatility makes them attractive candidates for screening against a wide array of biological targets.

  • Anti-biofilm Potential: A significant body of research highlights the potent anti-biofilm activity of 2-AI compounds.[1] Biofilms are a major contributor to chronic infections and antibiotic resistance, making the discovery of novel anti-biofilm agents a critical unmet medical need.

  • Synthetic Tractability: The 2-aminoimidazole core is readily synthesized and amenable to chemical modification, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies and lead optimization.

  • Favorable Physicochemical Properties: The cyclopropyl substituent can enhance metabolic stability and cell permeability, while the hydrochloride salt form ensures good aqueous solubility, a crucial prerequisite for HTS.

Commercial Availability and Sourcing

This compound is available from commercial suppliers, ensuring its accessibility for inclusion in screening libraries. For instance, it can be sourced from vendors such as ChemBridge.[2] When incorporating this compound into a library, it is imperative to verify its purity and identity via analytical methods such as LC-MS and NMR.

Design of a 2-Aminoimidazole-Focused Library

For research programs specifically targeting pathways where 2-AI compounds have shown promise, the creation of a focused library is a highly effective strategy. Such a library would include this compound alongside a curated selection of structural analogues.

Table 1: Exemplar Compounds for a 2-Aminoimidazole-Focused Library

Compound NameCAS NumberMolecular FormulaKey Features
This compound1803598-15-3C₆H₁₀ClN₃Cyclopropyl group for conformational constraint
1-Cyclopropyl-1H-imidazol-5-amineN/AC₆H₉N₃Isomeric variation for SAR exploration
2-Cyclopropyl-1H-imidazol-5-amine1368133-05-4C₆H₉N₃Isomeric variation for SAR exploration
Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine927986-30-9C₈H₁₃N₃N-methylation and linker for diversification

Workflow for Focused Library Design

focused_library_design cluster_curation Compound Curation cluster_plating Library Plating cluster_screening Screening Campaign start Identify Core Scaffold (5-Cyclopropyl-1H-imidazol-2-amine) analog_selection Select Structural Analogues (Vary substitution patterns) start->analog_selection supplier_id Identify Commercial Suppliers (e.g., ChemBridge) analog_selection->supplier_id qc Quality Control (LC-MS, NMR) supplier_id->qc dissolution Dissolve in DMSO qc->dissolution plate_prep Prepare Master Plates (e.g., 384-well) dissolution->plate_prep daughter_plates Create Assay-Ready Daughter Plates plate_prep->daughter_plates hts High-Throughput Screening daughter_plates->hts hit_id Hit Identification hts->hit_id hit_validation Hit Validation & SAR hit_id->hit_validation

Caption: Workflow for designing and screening a 2-aminoimidazole-focused library.

Part 2: High-Throughput Screening Methodologies

The selection of an appropriate screening assay is paramount to the success of any HTS campaign. Given the strong evidence for the anti-biofilm and antibacterial properties of 2-aminoimidazole derivatives, this guide will focus on detailed protocols for these applications.

Phenotypic Screening for Antibacterial Activity

Phenotypic screening directly assesses the effect of a compound on the growth and survival of a microorganism, providing a direct measure of its potential as an antimicrobial agent.[3] This approach is particularly valuable for identifying compounds with novel mechanisms of action.

Experimental Protocol: High-Throughput Broth Microdilution Assay for Antibacterial Activity

  • Bacterial Strain Selection: Choose relevant bacterial strains for screening. A common starting point is to use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) pathogens.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Plating:

    • Prepare assay-ready plates by dispensing a small volume (e.g., 1 µL) of the compound library (typically at 1 mM in DMSO) into the wells of a 384-well microtiter plate.

    • Include appropriate controls:

      • Positive Control: A known antibiotic (e.g., ciprofloxacin).

      • Negative Control: DMSO vehicle only.

  • Assay Execution:

    • Add the diluted bacterial inoculum to each well of the compound-containing plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Measure the optical density (OD) at 600 nm using a plate reader to determine bacterial growth.

    • Alternatively, a viability dye such as resazurin can be added, and fluorescence can be measured to assess metabolic activity.

    • Calculate the percent inhibition of bacterial growth for each compound relative to the controls.

    • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >80%) at the screening concentration.

Data Presentation: Example Hit Summary Table

Compound IDConcentration (µM)% Inhibition (S. aureus)% Inhibition (P. aeruginosa)
Cmpd-001 1095.210.5
Cmpd-002105.63.2
Cmpd-003 1088.992.1
High-Throughput Screening for Anti-Biofilm Activity

The ability of 2-aminoimidazole derivatives to inhibit biofilm formation is a key therapeutic rationale.[4] HTS assays for anti-biofilm activity are designed to identify compounds that prevent the formation of these resilient bacterial communities.

Experimental Protocol: Crystal Violet Staining Assay for Biofilm Inhibition

  • Bacterial Strain and Media Selection: Use a known biofilm-forming strain (e.g., Pseudomonas aeruginosa PAO1). Tryptic Soy Broth (TSB) supplemented with glucose is often used to promote biofilm formation.

  • Preparation of Bacterial Inoculum:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture in fresh medium to a starting OD₆₀₀ of approximately 0.01.

  • Compound Plating:

    • Dispense compounds and controls into a 96- or 384-well plate as described in the antibacterial assay.

  • Assay Execution:

    • Add the diluted bacterial inoculum to each well.

    • Incubate the plates under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification of Biofilm Formation:

    • Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., PBS).

    • Add a 0.1% solution of crystal violet to each well and incubate for 15-20 minutes at room temperature. This stains the adherent biofilm.

    • Remove the crystal violet solution and wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet by adding a solvent such as 30% acetic acid or ethanol.

    • Measure the absorbance at a wavelength of approximately 570-595 nm.

  • Data Analysis:

    • Calculate the percent inhibition of biofilm formation for each compound relative to the DMSO control.

    • It is crucial to run a parallel assay for bacterial growth to distinguish true biofilm inhibitors from compounds that simply inhibit bacterial proliferation.

Workflow for Anti-Biofilm Screening

antibiofilm_screening cluster_setup Assay Setup cluster_incubation Incubation & Staining cluster_analysis Data Analysis inoculum Prepare Bacterial Inoculum (Biofilm-forming strain) combine Add Inoculum to Plates inoculum->combine compound_plate Dispense Compound Library into Microtiter Plates compound_plate->combine incubate Static Incubation (24-48h, 37°C) combine->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize read Measure Absorbance (570-595 nm) solubilize->read calculate Calculate % Biofilm Inhibition read->calculate counter_screen Counter-screen for Bacteriostatic Effects calculate->counter_screen hit_selection Select Hits for Confirmation counter_screen->hit_selection

Caption: A streamlined workflow for a high-throughput anti-biofilm screening assay.

Part 3: Hit Validation and Downstream Characterization

The identification of primary "hits" from an HTS campaign is only the initial step. A rigorous process of hit validation and characterization is essential to confirm the activity and elucidate the mechanism of action of promising compounds.

Hit Confirmation and Dose-Response Analysis
  • Re-testing of Primary Hits: Hits identified in the primary screen should be re-tested under the same assay conditions to confirm their activity and rule out false positives.

  • Dose-Response Curves: Confirmed hits should be tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This provides a quantitative measure of their activity and is crucial for SAR studies.

Secondary Assays and Mechanism of Action Studies

For compounds that demonstrate robust and dose-dependent activity, a series of secondary assays should be employed to further characterize their biological effects.

  • Cytotoxicity Assays: It is essential to assess the toxicity of hit compounds against mammalian cell lines to ensure that their antimicrobial or anti-biofilm activity is not due to general cytotoxicity.

  • Mechanism of Action (MoA) Studies: For antibacterial hits, MoA studies can include assays to assess effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity. For anti-biofilm hits, assays can investigate effects on bacterial adhesion, motility, or quorum sensing.

Logical Flow for Hit-to-Lead Progression

hit_to_lead primary_screen Primary HTS hit_confirmation Hit Confirmation (Re-testing) primary_screen->hit_confirmation dose_response Dose-Response Analysis (IC₅₀/EC₅₀ Determination) hit_confirmation->dose_response secondary_assays Secondary Assays (e.g., Cytotoxicity) dose_response->secondary_assays moa_studies Mechanism of Action Studies secondary_assays->moa_studies sar Structure-Activity Relationship (SAR) Studies moa_studies->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A logical progression from primary hit identification to lead optimization.

Conclusion

This compound is a strategically important compound for inclusion in modern screening libraries. Its foundation on the versatile 2-aminoimidazole scaffold, coupled with favorable physicochemical properties, makes it a promising starting point for the discovery of novel therapeutics, particularly in the realm of infectious diseases. By employing robust and well-validated high-throughput screening assays, such as those detailed in this guide, researchers can effectively interrogate libraries containing this and related compounds to identify novel lead candidates with the potential to address significant unmet medical needs. The systematic approach to library design, screening, and hit validation outlined herein provides a comprehensive framework for maximizing the success of drug discovery campaigns centered around this valuable chemical entity.

References

  • Rogers, S. A., Bero, J. D., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. ChemBioChem, 11(3), 396–410. [Link]

  • ChemChart. (n.d.). This compound (1803598-15-3). Retrieved January 23, 2026, from [Link]

  • GARDP Revive. (n.d.). Phenotypic screening. Retrieved January 23, 2026, from [Link]

  • Taylor & Francis Online. (2015). Agents that Inhibit Bacterial Biofilm Formation. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 5-Cyclopropyl-1H-imidazol-2-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both unique biological activity and favorable physicochemical properties is paramount. 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS No. 1803598-15-3) emerges as a compound of significant interest, embodying the convergence of two key structural motifs: the 2-aminoimidazole core and a cyclopropyl substituent.[1] The 2-aminoimidazole skeleton is a prevalent feature in a multitude of marine alkaloids and has been identified as a privileged scaffold in drug discovery, demonstrating a wide array of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This bioactivity is, in part, attributed to the ability of the 2-aminoimidazole core to act as a bioisostere for guanidine, acylguanidine, and other functionalities capable of crucial hydrogen bonding interactions with biological targets.[2]

The incorporation of a cyclopropyl group at the 5-position of the imidazole ring is a strategic design element. The cyclopropyl moiety is increasingly utilized in drug development to enhance metabolic stability, improve potency, and modulate pharmacokinetic profiles.[4][5][6] Its rigid, three-dimensional structure can introduce conformational constraints, leading to more selective binding to target proteins.[5] Furthermore, the unique electronic properties of the cyclopropyl ring can influence the acidity and basicity of the imidazole core, potentially fine-tuning its interaction with biological macromolecules.[4]

This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols for the utilization of this compound as a versatile building block in the synthesis of novel bioactive molecules.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 1803598-15-3[1]
Molecular Formula C₆H₁₀ClN₃[1]
Molecular Weight 159.62 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solvents such as methanol and DMSO.General knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.General knowledge

Safety and Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Synthetic Applications and Protocols

The primary application of this compound is as a starting material or intermediate in the synthesis of more complex molecules. The 2-amino group and the imidazole ring nitrogens offer multiple points for chemical modification.

Protocol 1: N-Arylation/N-Alkylation for the Synthesis of Substituted 2-Aminoimidazoles

The secondary amine of the 2-aminoimidazole core is a key nucleophilic site for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).

Workflow for N-Arylation/N-Alkylation:

start 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride reaction N-Arylation or N-Alkylation start->reaction reagents Aryl/Alkyl Halide Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) reagents->reaction workup Aqueous Workup Extraction reaction->workup product N-Substituted 5-Cyclopropyl-1H-imidazol-2-amine purification Column Chromatography workup->purification final_product Pure N-Substituted Product purification->final_product

Caption: General workflow for N-arylation or N-alkylation of this compound.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask, add a base (e.g., potassium carbonate, 2.5 mmol).

  • Reaction: Add the desired aryl or alkyl halide (1.1 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-aminoimidazole.

Rationale for Experimental Choices:

  • Base: The hydrochloride salt needs to be neutralized to the free base for the nucleophilic attack to occur. An excess of a mild inorganic base like potassium carbonate is typically sufficient.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they solubilize the reactants and facilitate nucleophilic substitution reactions.

  • Temperature: Heating is often necessary to drive the reaction to completion, especially with less reactive halides.

Protocol 2: Synthesis of Fused Imidazole Derivatives via Condensation Reactions

The 2-aminoimidazole scaffold can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct fused heterocyclic systems, which are of great interest in drug discovery.[6]

Conceptual Pathway for Fused Ring Synthesis:

start 5-Cyclopropyl-1H-imidazol-2-amine condensation Condensation Reaction (e.g., with acid or base catalysis) start->condensation dicarbonyl 1,3-Dicarbonyl Compound (or equivalent) dicarbonyl->condensation cyclization Intramolecular Cyclization condensation->cyclization product Fused Imidazo-heterocycle (e.g., Imidazo[1,2-a]pyrimidine) cyclization->product

Caption: Conceptual pathway for the synthesis of fused imidazoles.

Detailed Step-by-Step Protocol (Example with a 1,3-dicarbonyl):

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

  • Catalysis: Add a catalytic amount of an acid (e.g., a few drops of concentrated hydrochloric acid) or a base (e.g., piperidine) to the mixture.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it if necessary. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and proceed with extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired fused imidazole derivative.

Rationale for Experimental Choices:

  • Catalyst: The choice of an acid or base catalyst depends on the specific dicarbonyl compound and the desired reaction mechanism. The catalyst facilitates the initial condensation and subsequent cyclization.

  • Solvent: Protic solvents like ethanol or acetic acid are often used for these types of condensation reactions.

Potential Biological Applications and Screening Protocols

Given the broad spectrum of biological activities associated with the 2-aminoimidazole scaffold, derivatives of this compound are promising candidates for screening in various therapeutic areas.

Table of Potential Biological Activities and Relevant Assays:

Therapeutic AreaPotential Target/MechanismSuggested Screening Assay
Oncology Kinase inhibition, cell cycle arrest, induction of apoptosisKinase activity assays (e.g., TR-FRET, AlphaScreen), cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining)
Infectious Diseases Inhibition of bacterial or fungal growth, antiviral replicationMinimum Inhibitory Concentration (MIC) assays, plaque reduction assays for viruses
Inflammation Inhibition of pro-inflammatory cytokine production, enzyme inhibition (e.g., COX, LOX)ELISA for cytokine quantification, enzyme inhibition assays
Protocol 3: General Protocol for In Vitro Kinase Inhibition Screening

Workflow for Kinase Inhibition Assay:

compound Test Compound (Derivative of 5-Cyclopropyl- 1H-imidazol-2-amine) assay Kinase Assay (e.g., TR-FRET) compound->assay kinase Target Kinase Substrate ATP kinase->assay detection Signal Detection assay->detection analysis Data Analysis (IC50 determination) detection->analysis result Kinase Inhibition Potency analysis->result

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation: In a suitable microplate, add the kinase, a fluorescently labeled substrate, and ATP in a buffered solution.

  • Incubation: Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the detection reagents (e.g., antibodies for phosphorylated substrate in a TR-FRET assay).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the data to determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a biologically active 2-aminoimidazole core and a property-enhancing cyclopropyl group makes it an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The protocols outlined in this document provide a solid foundation for researchers to explore the synthetic and biological potential of this promising scaffold.

References

  • ChemChart. This compound (1803598-15-3). Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • PubChem. 2-Aminoimidazole. Available from: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

  • RSC Publishing. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Available from: [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • NIH. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Available from: [Link]

  • ResearchGate. 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Available from: [Link]

  • PMC. Biological Activity of Recently Discovered Halogenated Marine Natural Products. Available from: [Link]

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Available from: [Link]

  • Ingenta Connect. 2-Aminoimidazoles in Medicinal Chemistry. Available from: [Link]

  • MDPI. Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Available from: [Link]

  • ResearchGate. Synthetic route to substituted imidazoles. Available from: [Link]

  • PubMed. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Available from: [Link]

  • ResearchGate. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Available from: [Link]

  • ACS Publications. A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. Available from: [Link]

  • PubChem. 2-Aminoimidazole Safety and Hazards. Available from: [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available from: [Link]

  • PubMed. Synthesis and biological activity of some nucleoside analogs of hydroquinoline-3-carbonitrile. Available from: [Link]

Sources

Application Note: Mass Spectrometric Analysis of 5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride using mass spectrometry. The focus is on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for accurate mass determination and structural elucidation. This guide outlines the theoretical considerations, detailed experimental protocols for sample preparation and instrument setup, and an in-depth analysis of the expected ionization and fragmentation patterns. The methodologies described herein are designed to provide a robust framework for the qualitative and quantitative analysis of this compound in various research and development settings.

Introduction: The Significance of this compound

5-Cyclopropyl-1H-imidazol-2-amine and its derivatives are important scaffolds in medicinal chemistry. The imidazole ring is a common feature in many biologically active molecules, and the cyclopropyl group can significantly influence the pharmacological properties of a compound, including metabolic stability and binding affinity. Accurate and reliable analytical methods are crucial for the characterization and quantification of such compounds throughout the drug discovery and development process. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose.[1]

This application note will delve into the nuances of analyzing the hydrochloride salt of this compound, addressing the specific challenges and considerations related to its ionic nature and potential fragmentation pathways.

Foundational Principles: Ionization and Fragmentation

Electrospray ionization (ESI) is the preferred method for analyzing polar and ionic small molecules like this compound.[2] In ESI, the analyte in solution is aerosolized and subjected to a strong electric field, leading to the formation of gas-phase ions.[2] Given the basic nature of the amino-imidazole core, positive ion mode ESI is expected to be highly efficient, leading to the formation of the protonated molecule, [M+H]+.

Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of the protonated molecule. This process, often achieved through collision-induced dissociation (CID), provides valuable structural information. The fragmentation of an ion is governed by its chemical structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable neutral losses or fragment ions.[3][4]

Experimental Workflow: From Sample to Spectrum

A systematic approach is essential for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages in the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample 5-Cyclopropyl-1H-imidazol-2-amine HCl (Solid) Dissolution Dissolution in appropriate solvent (e.g., Methanol/Water) Sample->Dissolution Dilution Serial dilution to final concentration (1-10 µg/mL) Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Sample Injection ESI Electrospray Ionization (ESI) Positive Ion Mode Infusion->ESI MS1 MS1 Scan: Detect [M+H]+ ESI->MS1 Isolation Isolate [M+H]+ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan: Detect Fragment Ions CID->MS2 Interpretation Analysis of MS1 and MS2 Spectra MS2->Interpretation Data Acquisition Structure Structural Elucidation Interpretation->Structure

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥98% PurityCommercially Available
Methanol (MeOH)HPLC or LC-MS GradeStandard Laboratory Suppliers
Acetonitrile (ACN)HPLC or LC-MS GradeStandard Laboratory Suppliers
Deionized Water18.2 MΩ·cmIn-house or Commercial
Formic Acid (FA)LC-MS GradeStandard Laboratory Suppliers
Protocol: Sample Preparation

The hydrochloride salt form of the analyte requires careful consideration during sample preparation to ensure optimal ionization and prevent signal suppression.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and deionized water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent system to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically for the specific instrument being used.

  • Acidification (Optional but Recommended): To promote protonation and enhance signal intensity in positive ion mode ESI, add formic acid to the final working solution to a final concentration of 0.1% (v/v). Note: Avoid using trifluoroacetic acid (TFA) as it can cause ion suppression.[5]

  • Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter compatible with the organic solvents used.

Protocol: Mass Spectrometer and ESI Source Parameters

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens in the amino-imidazole structure are readily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Cone Voltage 20 - 40 VA higher cone voltage can induce in-source fragmentation, which may be useful for initial structural confirmation.[6]
Desolvation Gas Flow 600 - 800 L/hrFacilitates solvent evaporation and ion desolvation.
Desolvation Temperature 350 - 450 °CAids in the efficient removal of solvent from the droplets.
Source Temperature 120 - 150 °CMaintains the stability of the electrospray.
MS1 Scan Range m/z 50 - 500To encompass the expected protonated molecule and potential adducts.
MS/MS Collision Energy 10 - 40 eV (Ramp)A ramp of collision energies allows for the observation of a range of fragment ions, from initial losses to more extensive fragmentation.

Expected Mass Spectra and Fragmentation Analysis

MS1 Spectrum: The Protonated Molecule

The molecular formula of the free base, 5-Cyclopropyl-1H-imidazol-2-amine, is C₆H₉N₃. The molecular weight of the free base is approximately 123.16 g/mol . In positive ion mode ESI, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 124.17.

Note: The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in the positive ion mode spectrum under these conditions.[7]

MS/MS Spectrum: Predicted Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]⁺ precursor ion (m/z 124.17), several characteristic product ions are anticipated. The fragmentation is likely to be initiated by cleavage of the bonds associated with the cyclopropyl ring and the imidazole core.

fragmentation_pathway cluster_path1 Pathway 1: Cyclopropyl Ring Fragmentation cluster_path2 Pathway 2: Imidazole Ring Cleavage cluster_path3 Pathway 3: Loss of Aminonitrile Precursor [M+H]+ (m/z 124.17) Loss_C2H4 Neutral Loss of Ethene (C2H4, 28 Da) Precursor->Loss_C2H4 - C2H4 Loss_HCN Neutral Loss of Hydrogen Cyanide (HCN, 27 Da) Precursor->Loss_HCN - HCN Loss_CH2N2 Neutral Loss of Aminonitrile (CH2N2, 42 Da) Precursor->Loss_CH2N2 - CH2N2 Fragment1 Product Ion (m/z 96.13) Loss_C2H4->Fragment1 Fragment2 Product Ion (m/z 97.14) Loss_HCN->Fragment2 Fragment3 Product Ion (m/z 82.15) Loss_CH2N2->Fragment3

Caption: Predicted fragmentation pathways of protonated 5-Cyclopropyl-1H-imidazol-2-amine.

Detailed Fragmentation Analysis:

  • Loss of Ethene (C₂H₄): The strained cyclopropyl ring is a likely site for initial fragmentation. A common fragmentation pathway for cyclopropyl-containing compounds is the loss of ethene, which would result in a fragment ion at m/z 96.13.[8]

  • Imidazole Ring Cleavage: The imidazole ring can undergo cleavage, with a potential loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing heterocyclic rings. This would lead to a fragment at m/z 97.14.

  • Loss of the Amino Group and Ring Opening: Fragmentation could also involve the loss of the amino group along with a portion of the imidazole ring, potentially as aminonitrile (CH₂N₂), resulting in a fragment at m/z 82.15.

Table of Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossChemical Formula of Neutral Loss
124.1796.13EtheneC₂H₄
124.1797.14Hydrogen CyanideHCN
124.1782.15AminonitrileCH₂N₂

Troubleshooting and Method Validation

Common Issues and Solutions:

  • Low Signal Intensity:

    • Increase sample concentration.

    • Optimize ESI source parameters (capillary voltage, gas flows, temperatures).

    • Ensure the pH of the solution is acidic to promote protonation.

  • High Background Noise:

    • Use high-purity solvents and reagents.

    • Clean the ESI source and mass spectrometer inlet.

  • Inconsistent Fragmentation:

    • Optimize collision energy.

    • Ensure the stability of the precursor ion selection.

For quantitative applications, it is essential to validate the method according to relevant guidelines (e.g., ICH). This includes assessing linearity, accuracy, precision, selectivity, and stability. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently characterize and quantify this important pharmaceutical building block. The predicted fragmentation pathways offer a valuable starting point for structural confirmation and the development of selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative studies.

References

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from [Link]

  • PubMed. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring? Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Electrospray. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • YouTube. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Chromatography Forum. (2006). standard different salt form to that of sample. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Reddit. (n.d.). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • PubChem. (n.d.). (E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Electrospray photoionization (ESPI) liquid chromatography/mass spectrometry for the simultaneous analysis of cyclodextrin and pharmaceuticals and their binding interactions. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS#:2758002-42-3 | 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride. Retrieved from [Link]

Sources

Application Note: Development and Validation of Biochemical and Cell-Based Assays for the Characterization of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and kinase-targeted therapies.

Abstract

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2][3] This application note presents a comprehensive guide to developing and validating robust biochemical and cell-based assays for the characterization of novel kinase inhibitors, using 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride as a representative example. We hypothesize a mechanism of action targeting a member of the Src family of kinases (SFKs), which are frequently implicated in cancer progression.[2][3] The protocols detailed herein are designed to be adaptable and provide a self-validating framework for determining compound potency and cellular efficacy.

Introduction: The Rationale for Targeting Kinases with 2-Aminoimidazole Derivatives

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their aberrant activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][3] The 2-aminoimidazole moiety has been identified as an effective hinge-binding motif, capable of interacting with the ATP-binding site of various kinases.[1] This structural feature, combined with the metabolic stability often conferred by a cyclopropyl group, makes this compound a compelling candidate for investigation as a novel kinase inhibitor.

This guide provides detailed methodologies for:

  • Biochemical Potency Determination: Quantifying the direct inhibitory effect of the compound on a purified kinase enzyme.

  • Cellular Efficacy Assessment: Evaluating the compound's ability to inhibit cell proliferation in a relevant cancer cell line.

Foundational Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic transfer of a phosphate group from ATP to a substrate (a peptide or protein).[4] An inhibitor will reduce the rate of this reaction. Assays can be designed to detect either the depletion of the ATP substrate or the formation of the phosphorylated product.[5] For high-throughput screening and robust characterization, non-radioactive methods are preferred.[5]

In this note, we will focus on two widely used and complementary assay formats:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive biochemical assay that measures the binding of a phospho-specific antibody to the product of the kinase reaction.[5][6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric cell-based assay that measures metabolic activity as an indicator of cell viability and proliferation.[7][8][9]

Protocol 1: Biochemical Potency Assessment using a TR-FRET Assay

This protocol is designed to determine the IC50 value of this compound against a representative tyrosine kinase, such as c-Src. The LanthaScreen™ technology is a common example of this assay type.[6]

Causality of Experimental Choices
  • TR-FRET: Chosen for its high sensitivity, low background, and homogeneous format (no wash steps), which makes it suitable for automation and high-throughput screening.[10][11] The ratiometric data output (ratio of acceptor to donor emission) minimizes interference from factors like liquid handling variations.[10]

  • Europium (Eu) Chelate as Donor: Lanthanide-based donors have a long fluorescence lifetime, allowing for time-gated detection that eliminates prompt fluorescence from compounds or plastics.[6]

  • ATP Concentration at Km: Performing the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase ensures that the IC50 value is a more accurate reflection of the inhibitor's binding affinity.[12]

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human c-Src Kinase (active)Commercial VendorEnzyme source
ULight™-Poly-GT (peptide substrate)Commercial VendorKinase substrate
ATPCommercial VendorPhosphate donor
LanthaScreen™ Eu-PY20 AntibodyThermo Fisher ScientificBinds to the phosphorylated tyrosine on the substrate
TR-FRET Dilution BufferThermo Fisher ScientificBuffer for antibody and substrate dilutions
Kinase Reaction BufferIn-house or CommercialProvides optimal pH and ionic strength for kinase activity
This compoundUser-providedTest compound
StaurosporineCommercial VendorPositive control (broad-spectrum kinase inhibitor)
DMSOSigma-AldrichSolvent for compounds
384-well low-volume, non-binding platesCorning or GreinerAssay plate
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A typical 11-point, 3-fold serial dilution is recommended.

    • Prepare a 4X final concentration of the compound dilutions in Kinase Reaction Buffer. This intermediate step minimizes the final DMSO concentration in the assay.

  • Assay Plate Layout:

Well TypeCompoundKinaseSubstrate/ATP Mix
Test Wells 2.5 µL of 4X Compound Dilutions2.5 µL5 µL
Positive Control 2.5 µL of 4X Staurosporine (e.g., 10 µM final)2.5 µL5 µL
Negative Control 2.5 µL of 4X Buffer + DMSO2.5 µL5 µL
No Enzyme Control 2.5 µL of 4X Buffer + DMSO2.5 µL5 µL
  • Kinase Reaction:

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells of a 384-well plate.

    • Prepare a 4X kinase solution (e.g., 4 nM c-Src) in Kinase Reaction Buffer. Add 2.5 µL to all wells except the "No Enzyme Control". Add 2.5 µL of Kinase Reaction Buffer to the "No Enzyme Control" wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer (e.g., 400 nM ULight™-Poly-GT and 20 µM ATP).

    • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Stop/Detection mix containing the Eu-PY20 antibody in TR-FRET Dilution Buffer with EDTA. The EDTA stops the kinase reaction by chelating Mg2+.

    • Add 10 µL of the 2X Stop/Detection mix to all wells. The final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor) following excitation around 340 nm.

Workflow Visualization

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction (10 µL) cluster_detection Detection Compound_Prep 1. Prepare 4X Compound Dilutions Add_Cmpd 4. Add Compound (2.5 µL) Compound_Prep->Add_Cmpd Kinase_Prep 2. Prepare 4X Kinase Solution Add_Kinase 5. Add Kinase (2.5 µL) Incubate 15 min Kinase_Prep->Add_Kinase Sub_ATP_Prep 3. Prepare 2X Substrate/ATP Mix Add_Sub_ATP 6. Add Substrate/ATP (5 µL) Incubate 60 min Sub_ATP_Prep->Add_Sub_ATP Add_Cmpd->Add_Kinase Add_Kinase->Add_Sub_ATP Add_Stop 7. Add Stop/Detection Mix (10 µL), Incubate 60 min Add_Sub_ATP->Add_Stop Read_Plate 8. Read TR-FRET Signal (665nm / 615nm) Add_Stop->Read_Plate

Caption: TR-FRET Biochemical Assay Workflow.

Protocol 2: Cell-Based Efficacy Assessment using the MTT Assay

This protocol determines the effect of this compound on the viability of a cancer cell line known for Src hyperactivation (e.g., SH-SY5Y neuroblastoma cells).[3]

Causality of Experimental Choices
  • MTT Assay: Selected for its simplicity, cost-effectiveness, and widespread use.[7] It provides a reliable measure of cellular metabolic activity, which correlates well with cell viability.[9] The conversion of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases occurs only in living cells.[7][8]

  • Adherent Cancer Cell Line: SH-SY5Y cells are a relevant model for studying inhibitors of SFKs.[3] The protocol is easily adaptable to other adherent or suspension cell lines.

  • 72-hour Incubation: A 72-hour treatment period is typically sufficient to observe the anti-proliferative effects of a compound, covering multiple cell doubling times.

Materials and Reagents
ReagentSupplierPurpose
SH-SY5Y human neuroblastoma cellsATCCCellular model
DMEM/F-12 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
This compoundUser-providedTest compound
DoxorubicinSigma-AldrichPositive control for cytotoxicity
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichViability indicator
DMSOSigma-AldrichSolvent for compounds and formazan crystals
96-well flat-bottom cell culture platesCorningAssay plate
Step-by-Step Protocol
  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium (DMEM/F-12 + 10% FBS + 1% Pen-Strep).

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X final concentrations of the compound serial dilutions in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and "positive control" (Doxorubicin) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 72 hours, add 10 µL of the 5 mg/mL MTT reagent to each well.[9]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[13]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Workflow Visualization

MTT_Workflow cluster_setup Day 1: Setup cluster_treat Day 2: Treatment cluster_measure Day 5: Measurement Seed_Cells 1. Seed Cells (5,000/well) in 96-well plate Incubate_Attach 2. Incubate Overnight (Allow attachment) Seed_Cells->Incubate_Attach Add_Compound 3. Add Compound Dilutions (100 µL/well) Incubate_Attach->Add_Compound Incubate_72h 4. Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent (10 µL) Incubate 4 hours Incubate_72h->Add_MTT Solubilize 6. Remove Medium, Add DMSO (100 µL), Shake 15 min Add_MTT->Solubilize Read_Abs 7. Read Absorbance at 570 nm Solubilize->Read_Abs

Caption: MTT Cell Viability Assay Workflow.

Data Analysis and Interpretation

Biochemical TR-FRET Assay
  • Calculate the TR-FRET Ratio: For each well, divide the acceptor emission (665 nm) by the donor emission (615 nm).

  • Normalize the Data:

    • The average signal from the "Negative Control" (DMSO only) represents 0% inhibition.

    • The average signal from the "Positive Control" (Staurosporine) represents 100% inhibition.

    • Calculate the percent inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Pos) / (Signal_Neg - Signal_Pos))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.

Cell-Based MTT Assay
  • Background Subtraction: Subtract the average absorbance of "media only" wells from all other wells.

  • Normalize the Data:

    • The average absorbance of the "Vehicle Control" wells represents 100% cell viability.

    • Calculate the percent viability for each test well using the formula: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle)

  • Determine GI50/IC50: Plot the percent viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Correlating Results

A potent compound will exhibit a low IC50 in the biochemical assay. However, for therapeutic potential, this potency must translate to cellular activity. A significant difference between the biochemical and cellular IC50 values (e.g., >10-fold) may indicate issues such as poor cell permeability, compound efflux, or metabolic instability.[14]

Self-Validating Systems: Controls and Troubleshooting

Common IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent pipetting; Edge effects in plates; Cell clumping.Use calibrated multichannel pipettes; Avoid using outer wells of the plate; Ensure a single-cell suspension before seeding.
Low Z'-factor (<0.5) in TR-FRET Low kinase activity; Sub-optimal reagent concentrations; Assay window is too small.Titrate enzyme and substrate concentrations; Check reagent integrity and buffer pH; Increase incubation time.
Compound Interference (TR-FRET) Compound is fluorescent or a quencher.Pre-read the plate after compound addition; Run counter-screens to identify problematic compounds.[15]
MTT Results Not Reproducible Inconsistent cell seeding density; Contamination; Variation in incubation times.Standardize cell counting and seeding protocols; Practice aseptic technique; Use precise timing for all incubations.
High Background in MTT Assay Phenol red in media; Incomplete formazan solubilization; Contamination.Use phenol red-free media for the final steps; Ensure thorough mixing after adding DMSO; Check for contamination.

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of this compound as a putative kinase inhibitor. By combining a sensitive biochemical TR-FRET assay with a well-established cell-based viability assay, researchers can efficiently determine compound potency and cellular efficacy. This dual approach is essential for prioritizing compounds in early-stage drug discovery and provides a solid foundation for more advanced mechanistic and in vivo studies.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

  • Ilari, A., Colotti, G., Granata, I., Fiorillo, A., Boffi, A., & Gianni, S. (2012). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 55(1), 457–462. [Link]

  • Artusi, R., Basit, A., Colombo, R., Fallacara, A. L., Francini, C., Ghelfi, F., ... & Schenone, S. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2052–2065. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Francini, C., Musumeci, F., Fallacara, A. L., Botta, L., Molinari, A., Artusi, R., ... & Schenone, S. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151. [Link]

  • Bio-protocol. (n.d.). MTT assay. Bio-protocol. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Annual Review of Biochemistry, 80, 521-540. [Link]

  • DergiPark. (n.d.). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark. [Link]

  • American Chemical Society. (2022, July 19). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. [Link]

  • JoVE. (2017, May 26). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE. [Link]

  • MDPI. (2022). The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. International Journal of Molecular Sciences, 23(15), 8263. [Link]

  • Wikipedia. (n.d.). Thiamine. Wikipedia. [Link]

  • protocols.io. (2023, February 22). MTT (Assay protocol). protocols.io. [Link]

  • American Chemical Society. (2022, July 19). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry. [Link]

Sources

Application Notes and Protocols for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride: Acknowledgment of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, including research articles, patents, and chemical supplier databases, it has been determined that there is a significant lack of specific biological data and established experimental protocols for the compound 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride . While the chemical structure, combining a 2-aminoimidazole core with a 5-cyclopropyl substituent, suggests potential for biological activity based on the known properties of these individual moieties, there is no substantive information on its specific therapeutic targets, mechanism of action, or validated applications in drug discovery.

The core principles of scientific integrity and providing accurate, evidence-based information preclude the generation of detailed, specific application notes and protocols for a compound with no available research data. Creating such a document would require speculation and invention of experimental details, which would be misleading and scientifically unsound.

The Rationale for This Conclusion:

  • Lack of Patent Disclosures: No patents were identified that specifically claim this compound and describe its utility or associated biological data.

  • Limited Vendor Information: While the compound is available from some chemical suppliers, the provided information is typically limited to basic chemical properties (e.g., molecular weight, formula) and safety data, with no application-specific information.

Inferred Potential Based on Structural Analogs:

While specific data is absent for the requested compound, we can infer potential areas of interest for initial screening based on the well-documented activities of related chemical scaffolds. This information is provided for conceptual guidance only and should not be considered as validated application notes for this compound.

The 2-Aminoimidazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a key pharmacophore found in numerous natural products and synthetic compounds with a broad range of biological activities.[1][2]

  • Antimicrobial and Biofilm Disruption: Certain 2-AI derivatives have demonstrated the ability to disrupt bacterial biofilms and re-sensitize multidrug-resistant bacteria to conventional antibiotics.[3] This suggests a potential application in developing novel antibacterial therapies.

  • Advanced Glycation End-product (AGE) Inhibition: Some 2-AI based compounds have been investigated as inhibitors of the formation of advanced glycation end-products (AGEs), which are implicated in the complications of diabetes.[4]

  • Antiviral Activity: The imidazole core is present in various antiviral agents, and derivatives have been screened for activity against a range of viruses.[5]

The Cyclopropyl Group: A Tool for Medicinal Chemists

The incorporation of a cyclopropyl ring into drug candidates is a common strategy in medicinal chemistry to enhance key properties.[6][7]

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.

  • Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, increasing its affinity and selectivity for its target.

  • Physicochemical Properties: This group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).

A General Framework for Initial Investigation:

Should a research group decide to investigate the biological properties of this compound, a logical starting point would be to perform broad in vitro screening assays based on the known activities of its constituent scaffolds.

General Workflow for Preliminary Screening

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Conclusion and Path Forward:

Without dedicated research on this compound, any attempt to provide detailed application notes and protocols would be speculative. We encourage researchers interested in this compound to perform initial, broad-based screening to identify potential biological activities. The publication of such primary data would be a valuable contribution to the scientific community and would enable the future development of the specific, in-depth technical guides that are currently not possible to create.

This document will be updated if and when relevant scientific data for this compound becomes publicly available.

References

A comprehensive list of references for the general activities of 2-aminoimidazole and cyclopropyl-containing compounds can be provided upon request. However, as no specific literature for the requested compound was found, a reference list for this particular molecule cannot be generated.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride. This guide, prepared by our Senior Application Scientists, provides in-depth answers to frequently asked questions and troubleshooting workflows to support your research and development activities. Our goal is to ensure you can handle, store, and utilize this compound with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

A: Proper storage is critical to maintain the integrity and stability of the compound.

  • Solid Form: Upon receipt, the solid hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, we recommend storage at 2-8°C, protected from moisture.[2][3] Some related heterocyclic amines are known to be air-sensitive; therefore, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice to prevent potential degradation from atmospheric components.[4][5]

  • In Solution: For stock solutions, particularly in organic solvents like DMSO, storage at -20°C or -80°C is recommended to maximize long-term stability.[6] Aliquoting the stock solution into smaller, single-use vials is highly advised to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduction of moisture.

ParameterSolid FormIn Solution (e.g., in DMSO)
Temperature 2-8°C (Recommended)-20°C or -80°C
Atmosphere Dry; Inert gas (e.g., Argon) recommendedTightly sealed vials
Container Tightly sealed, opaque vialSingle-use aliquots in cryo-vials
Light Protect from lightProtect from light
Q2: What is the best way to prepare a stock solution of this compound? I'm having trouble with solubility.

A: As a hydrochloride salt, this compound is expected to have moderate aqueous solubility. However, for creating concentrated stock solutions for biological assays, organic solvents are typically preferred.

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors.[6] While specific solubility data for this exact compound is not extensively published, related structures show good solubility in DMSO or DMF.[3]

If you are experiencing solubility issues, consider the following protocol:

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Pre-treatment: Gently warm the vial of solid compound to room temperature before opening to minimize moisture condensation.

  • Weighing: Accurately weigh the required amount of this compound (MW: 159.62 g/mol ) in a sterile microcentrifuge tube.[7]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: To aid dissolution, gently vortex the solution. If the compound does not dissolve readily, you may sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but be cautious as excessive heat may degrade the compound.

  • Verification: Ensure the solution is clear and free of any precipitate before use or storage.

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C, protected from light.[6]

G

Decision tree for troubleshooting assay activity.
Problem 2: My characterization data (NMR, MS) of the compound looks impure or has changed over time.

Possible Cause 1: Presence of Synthetic Byproducts

  • Why it happens: The synthesis of substituted 2-aminoimidazoles can be complex. Common synthetic routes, such as the condensation of α-haloketones with guanidines, can sometimes yield isomeric byproducts like 2-aminopyrimidines. T[8]hese impurities may be present in the purchased material.

  • Solution Workflow:

    • Verify Supplier Data: Always request and review the Certificate of Analysis (CoA) from the supplier, which should include purity data (e.g., by HPLC or NMR).

    • Re-purification: If you suspect significant impurities, re-purification may be necessary. For 2-aminoimidazole derivatives, flash column chromatography using a solvent system like dichloromethane/methanol with a small percentage of triethylamine can be effective. A[9]lternatively, recrystallization can be attempted.

[10]Possible Cause 2: Tautomerization

  • Why it happens: The 2-aminoimidazole scaffold can exist in different tautomeric forms. This can sometimes lead to complex or broadened peaks in NMR spectra, especially if the rate of exchange is on the NMR timescale. While this is an inherent property of the molecule and not an impurity, it can complicate spectral interpretation.

  • Solution Workflow:

    • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help resolve tautomeric exchange. At lower temperatures, the exchange may slow down, leading to sharper signals for individual tautomers.

    • Consult Literature: Review literature on the characterization of similar 2-aminoimidazole compounds to understand expected spectral features, including tautomerism.

[10]---

References

  • Chemchart. (n.d.). This compound (1803598-15-3). Retrieved from [Link]

  • Ferreira, H., et al. (2019). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy. SciForum.
  • Cox, D. B., Platt, R. J., & Zhang, F. (2019). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell, 179(5), 1149-1162.e20.
  • Lecce, G., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1648.
  • D'Incalci, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 39(7), 3399-3404.
  • Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(4), 663-674.
  • Angene Chemical. (2025). Safety Data Sheet - 5-Cyclopropyl-1H-imidazole. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Retrieved from [Link]

  • Sharma, V., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 298-311.
  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.

Sources

troubleshooting failed reactions involving 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As a Senior Application Scientist, I have consolidated field-proven insights and fundamental chemical principles to help you troubleshoot and optimize your synthetic routes. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Foundational Chemical Principles

Before troubleshooting, it is critical to understand the inherent chemical nature of this compound. Its reactivity is governed by three key features:

  • The Hydrochloride Salt: The commercially available form is a hydrochloride salt. The protonated imidazolium ring renders the exocyclic amine non-nucleophilic. Effective deprotonation to generate the free base is the mandatory first step for nearly all subsequent reactions.

  • Guanidine-like Superbasicity: The 2-aminoimidazole core contains an embedded guanidine moiety. This structure results in high basicity and a delocalized positive charge upon protonation. The pKa of the conjugate acid of 2-aminoimidazole is significantly higher than that of a simple amine, a factor that must be considered when selecting a base for neutralization.[1]

  • Tautomerism: The free base exists as a mixture of tautomers. This equilibrium can influence which nitrogen atom acts as the primary nucleophile, a consideration that is crucial for regioselectivity in reactions like alkylations or arylations.

  • The Cyclopropyl Group: This strained three-membered ring is generally stable but can act as a stabilizing group for adjacent carbocations through hyperconjugation.[2][3] Under harsh acidic or certain oxidative/reductive conditions, it can be susceptible to ring-opening.[4]

Part 2: General Troubleshooting Workflow

A systematic approach is the most efficient way to diagnose a failed reaction. The following workflow addresses the most common failure modes in descending order of probability.

Troubleshooting_Workflow cluster_deprotonation cluster_solubility cluster_conditions cluster_reagents Start Reaction Failed (Low or No Conversion) Check_Deprotonation 1. Verify Complete Deprotonation Start->Check_Deprotonation Check_Solubility 2. Assess Reactant & Reagent Solubility Check_Deprotonation->Check_Solubility Deprotonation Confirmed Deprotonation_Issue Incomplete Free Base Generation Check_Deprotonation->Deprotonation_Issue Issue Found Check_Conditions 3. Evaluate Reaction Conditions (Temp, Time, Atmosphere) Check_Solubility->Check_Conditions Solubility Adequate Solubility_Issue Poor Solubility Check_Solubility->Solubility_Issue Issue Found Check_Reagents 4. Confirm Reagent Integrity Check_Conditions->Check_Reagents Conditions Appropriate Conditions_Issue Suboptimal Conditions Check_Conditions->Conditions_Issue Issue Found Success Reaction Optimized Check_Reagents->Success Reagents Active Reagents_Issue Degraded Reagents Check_Reagents->Reagents_Issue Issue Found Deprotonation_Action Action: - Use stronger/more equivalents of base - Perform liquid-liquid extraction - See Protocol 1 Deprotonation_Issue->Deprotonation_Action Solubility_Action Action: - Switch to a more polar aprotic solvent - See Table 1 for solvent guide - Gently warm mixture Solubility_Issue->Solubility_Action Conditions_Action Action: - Increase temperature - Extend reaction time - Ensure inert atmosphere Conditions_Issue->Conditions_Action Reagents_Action Action: - Use fresh electrophile/catalyst - Run a positive control reaction - See Protocol 2 Reagents_Issue->Reagents_Action

Figure 1: General Troubleshooting Workflow for Failed Reactions.

Part 3: Frequently Asked Questions & Troubleshooting Guide

Category 1: Reaction Initiation & Reagent State

Question 1: My acylation/sulfonylation reaction is not starting. I've added my amine, acyl chloride, and triethylamine, but TLC/LC-MS shows only starting material. What's wrong?

Answer: This is the most common failure mode and almost always points to incomplete generation of the nucleophilic free amine.

  • Causality: this compound is a salt. The proton is tightly associated with the imidazole ring, making the exocyclic amino group electron-poor and non-nucleophilic. While triethylamine (pKaH ≈ 10.7) is a suitable scavenger for the HCl generated during the reaction, it is often insufficiently basic to fully deprotonate the imidazolium salt before the reaction begins, especially in non-polar solvents.

  • Troubleshooting Steps:

    • Isolate the Free Base First: The most robust solution is to perform a separate workup to generate the free amine before starting your reaction. This de-risks the entire process. See Protocol 1 for a detailed methodology.

    • Use a Stronger, Heterogeneous Base: If you must perform the reaction in one pot, switch from a soluble organic base to an inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Use at least 2.0-2.5 equivalents: 1.0 eq to neutralize the starting material's HCl, 1.0 eq to scavenge the acid produced during the reaction, and a slight excess to drive the equilibrium.

    • Solvent Choice: The initial deprotonation is more efficient in polar solvents where salts are more soluble. Consider starting the reaction in a small amount of DMF or MeCN, adding the base and stirring for 30-60 minutes before adding the electrophile and potentially a less polar co-solvent if required.

Question 2: My starting material won't fully dissolve in my reaction solvent (THF/DCM). Should I proceed?

Answer: No. Poor solubility of the hydrochloride salt is a major cause of low yields and reproducibility issues.[5]

  • Causality: The hydrochloride salt is highly polar and has low solubility in many common ethereal and chlorinated solvents. If the substrate is not in solution, it cannot react. The corresponding free base has significantly better solubility in organic solvents.

  • Troubleshooting Steps:

    • Generate and Isolate the Free Base: As per Protocol 1 , converting the salt to the free base will dramatically improve solubility in solvents like DCM, THF, and EtOAc.

    • Consult the Solubility Table: Refer to Table 1 for a list of recommended solvents. Polar aprotic solvents like DMF, DMSO, and NMP offer the best solubility for the salt form but can complicate purification.

    • Use a Phase-Transfer Catalyst: In a biphasic system (e.g., DCM/water with K₂CO₃), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the deprotonated amine into the organic phase to react.

Compound FormDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Water
HCl Salt Sparingly SolubleSparingly SolubleSolubleVery SolubleVery Soluble
Free Base SolubleSolubleSolubleVery SolubleSparingly Soluble
Table 1: Qualitative Solubility of 5-Cyclopropyl-1H-imidazol-2-amine Forms.
Category 2: Reaction-Specific Issues

Question 3: I'm attempting a Buchwald-Hartwig amination and observing a complex mixture of byproducts and low yield. What are the likely causes?

Answer: Palladium-catalyzed cross-couplings with 2-aminoimidazoles can be challenging due to the multiple nitrogen atoms that can coordinate to the metal center.

  • Causality: The 2-aminoimidazole core is a bidentate ligand. The endocyclic N1/N3 and the exocyclic N2 can all coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of undesired dimeric or oligomeric byproducts. The choice of ligand is critical to favor the desired reductive elimination.

  • Troubleshooting Steps:

    • Protect the Exocyclic Amine: If you are targeting arylation at the N1 position, the most reliable strategy is to first protect the exocyclic 2-amino group. A Boc or Tosyl group is common. The protecting group can be removed later.

    • Ligand and Base Screening: If protection is not an option, screen a panel of ligands and bases. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) often give better results than simpler phosphines like P(t-Bu)₃.[6][7] A weaker base like Cs₂CO₃ or K₃PO₄ is often preferred over strong bases like NaOtBu, which can promote side reactions.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate (start around 80-100 °C). Overheating can lead to catalyst decomposition and byproduct formation.

Question 4: My reaction to alkylate the imidazole ring (N1) is giving me a mixture of N1 and N2 alkylated products. How can I improve regioselectivity?

Answer: Regioselectivity is dictated by the relative nucleophilicity of the different nitrogen atoms in the tautomeric forms of the free base.

  • Causality: The free base exists in equilibrium between the 1H-imidazol-2-amine and 1H-imidazol-2(3H)-imine forms. The exocyclic amine (N2) is generally more nucleophilic (softer), while the endocyclic ring nitrogen (N1) is also a potent nucleophile. Hard electrophiles tend to react at the harder N1 position, while softer electrophiles might show less selectivity.

  • Troubleshooting Steps:

    • Protect the Exocyclic Amine: As with cross-coupling, protecting the 2-amino group is the most definitive way to ensure exclusive N1 functionalization.

    • Use a Bulky Base: Using a bulky, non-nucleophilic base like LDA or LiHMDS at low temperature can selectively deprotonate the N1 position, generating an anion that can then be reacted with an electrophile.

    • Vary the Electrophile: If possible, changing the leaving group on your electrophile can influence selectivity. For example, using an alkyl iodide instead of a bromide might favor reaction at the softer N2 position.

Figure 2: Tautomeric Equilibrium of the Free Base.

Part 4: Experimental Protocols

These protocols are designed to be self-validating checkpoints in your experimental workflow.

Protocol 1: Generation and Isolation of the Free Base

This procedure reliably provides the pure, nucleophilic free amine, eliminating the most common point of failure for subsequent reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, rotary evaporator

Methodology:

  • Dissolution: Dissolve the hydrochloride salt (1.0 eq) in a minimal amount of deionized water in a separatory funnel.

  • Basification: Slowly add saturated NaHCO₃ solution while gently swirling. Continue adding until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8, check with pH paper). Using 1M Na₂CO₃ is faster and avoids foaming but is more strongly basic.

  • Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer). The free base is significantly more soluble in the organic phase.

  • Combine & Dry: Combine the organic extracts in an Erlenmeyer flask. Dry over anhydrous Na₂SO₄ for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Do not use excessive heat (>40 °C) to avoid potential decomposition.

  • Validation: The resulting solid or oil is the free base. Confirm its identity and purity via TLC, LC-MS, or ¹H NMR before proceeding with the next reaction. The product should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperature.

Protocol 2: Control Reaction to Validate Nucleophilicity

If you suspect your generated free base is inactive or that downstream reagents are faulty, this simple acylation provides a definitive answer within an hour.

Materials:

  • 5-Cyclopropyl-1H-imidazol-2-amine free base (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (distilled, >99.5%)

  • Benzoyl chloride (freshly opened or distilled, >99%)

  • TLC plates, appropriate eluent (e.g., 5-10% MeOH in DCM)

Methodology:

  • Setup: In a clean, dry vial under a nitrogen atmosphere, dissolve the free base (1.0 eq, e.g., 50 mg) in anhydrous DCM (2 mL).

  • Base Addition: Add TEA (1.2 eq).

  • Electrophile Addition: At 0 °C (ice bath), add benzoyl chloride (1.1 eq) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC every 15 minutes.

  • Analysis: A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot corresponding to the benzamide product within 1 hour. If no reaction occurs, the issue lies with the integrity of the free base. If the reaction works, any failure in your main experiment points to an issue with the specific reagents or conditions used in that setup.

References

  • Ilardi, E. A., & Stivala, C. E. (2012). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Journal of Medicinal Chemistry, 55(23), 10594–10604. [Link]

  • Wolfe, J. P., & Bunel, E. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(15), 4066–4069. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PubMed Central. [Link]

  • Wikipedia. (2023). Cyclopropyl group. [Link]

  • Creary, X. (1986). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 108(10), 2463–2470. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing 5-substituted imidazoles. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes. We will delve into the common challenges of byproduct formation, focusing on the causality behind these issues and providing field-proven strategies for mitigation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, observable problems you might encounter during the synthesis of 5-substituted imidazoles.

Question 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted regioisomers during N-alkylation. How can I improve selectivity for the desired 1,5-isomer?

Answer: This is one of the most frequent challenges in the functionalization of unsymmetrically substituted imidazoles. The formation of two regioisomers stems from the tautomeric nature of the imidazole ring. The proton on the nitrogen can reside on either N-1 or N-3, leading to 4-substituted and 5-substituted tautomers being in equilibrium. Alkylation can then occur on the pyridine-like nitrogen of either tautomer, resulting in a product mixture.

The regioselectivity of this process is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][2]

Underlying Causality:

  • Tautomerism: An unsymmetrical 4(5)-substituted imidazole exists as two rapidly equilibrating tautomers. The position of this equilibrium is influenced by the substituent and the solvent.

  • Reaction Mechanism: The alkylation can proceed via two main pathways. Under basic conditions, a single imidazolide anion is formed, and the reaction follows an SE2cB mechanism. In "neutral" or acidic conditions, the free base is alkylated in an SE2' process, where the relative population and reactivity of the two tautomers dictate the outcome.[1][2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) at the C4(5) position decrease the nucleophilicity of the adjacent nitrogen (N-3). This makes the more distant nitrogen (N-1) the more favorable site for electrophilic attack.[1]

  • Steric Effects: This is often the most dominant factor. A bulky substituent at C4(5) will sterically shield the adjacent nitrogen (N-3), directing the incoming electrophile to the less hindered N-1 position. Similarly, a bulkier alkylating agent will favor the less hindered nitrogen.[1][2]

Troubleshooting Workflow & Optimization Protocol:

G start Start: Mixture of 1,4- and 1,5-Isomers Observed check_sterics Analyze Steric Hindrance start->check_sterics outcome_sterics_high High Steric Hindrance at C4(5)? check_sterics->outcome_sterics_high Yes outcome_sterics_low Low Steric Hindrance? check_sterics->outcome_sterics_low No check_electronics Analyze Electronic Effects outcome_ewg Substituent is EWG? check_electronics->outcome_ewg Yes outcome_edg Substituent is EDG? check_electronics->outcome_edg No modify_base Modify Base/Solvent System solution_base Switch to Strong Base (NaH) in Aprotic Solvent (THF/DMF) to favor thermodynamic control via anion. modify_base->solution_base modify_electrophile Modify Electrophile solution_electrophile Increase steric bulk of the alkylating agent (e.g., MeI to iPr-I). modify_electrophile->solution_electrophile use_pg Use Protecting Group Strategy solution_pg Protect N1 with a bulky group (e.g., SEM), functionalize C5, then deprotect. use_pg->solution_pg outcome_sterics_high->modify_electrophile outcome_sterics_low->check_electronics outcome_ewg->modify_base outcome_edg->use_pg end_success Success: Improved Regioselectivity solution_base->end_success solution_electrophile->end_success solution_pg->end_success

Step-by-Step Protocol for Maximizing 1,5-Regioisomer Formation:

  • Condition Screening (Base & Solvent):

    • Baseline: Record the regioisomeric ratio from your current procedure (e.g., K₂CO₃ in Acetone).

    • Test Condition 1 (Thermodynamic Control): To a solution of your 4(5)-substituted imidazole (1.0 eq) in anhydrous THF at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour. Cool back to 0 °C and add your alkylating agent (1.05 eq) dropwise. Monitor by TLC/LC-MS until completion.

    • Rationale: Using a strong, non-nucleophilic base like NaH in an aprotic solvent fully deprotonates the imidazole to form the imidazolide anion. This often favors alkylation at the nitrogen atom that results in the most thermodynamically stable product, which can be influenced by sterics and electronics. A similar approach has been shown to be highly regioselective in related heterocyclic systems.[3]

  • Analysis: Compare the 1,5- to 1,4- ratio from Test Condition 1 with your baseline. An increase in the desired 1,5-isomer suggests the reaction is responsive to thermodynamic control.

  • Further Optimization: If selectivity is still insufficient, consider increasing the steric bulk of the electrophile or employing a protecting group strategy.[2]

Question 2: My reaction is clean, but the yield is low, and I isolate a significant amount of an oxidized byproduct, such as a 2-aroyl-imidazole. What causes this and how can I prevent it?

Answer: The formation of oxidized byproducts, particularly 2-aroyl-4(5)-arylimidazoles, is a known issue in certain syntheses, especially those involving multicomponent reactions or specific catalysts.[4] This side reaction is highly dependent on the reaction conditions.

Underlying Causality:

  • Oxygen Exposure: The most common cause is the presence of atmospheric oxygen in the reaction, especially at elevated temperatures or in the presence of certain metal catalysts.

  • Reaction Mechanism: In syntheses starting from components like 1,2-diketones (e.g., benzil), an intermediate can be susceptible to oxidation before the imidazole ring fully forms and aromatizes. The C-2 position of the imidazole ring is the most electron-deficient and can be susceptible to certain oxidative pathways.[5]

  • Solvent Choice: Solvents like DMSO at high temperatures can themselves act as oxidants.[4]

Preventative Measures:

StrategyProtocolRationale
Inert Atmosphere Before adding reagents, thoroughly degas the solvent and reaction vessel by purging with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.This is the most direct way to prevent oxidation by atmospheric oxygen.
Solvent Selection If using high temperatures (>100 °C), consider switching from DMSO to a non-oxidizing, high-boiling solvent like DMF, DMAc, or Toluene.Avoids solvent-mediated oxidation of sensitive intermediates.
Antioxidant Additives In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can suppress radical-mediated oxidation pathways.Scavenges radical species that can initiate oxidation cascades.
Temperature Control Evaluate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst.Oxidation reactions often have a higher activation energy than the desired condensation.

G cluster_main Main Imidazole Synthesis Pathway cluster_side Oxidative Byproduct Pathway A Reactants (e.g., Diketone + Aldehyde + NH₃ source) B Condensation Intermediate A->B C Desired Imidazole Product B->C E Oxidized Intermediate B->E Oxidation D Oxidizing Agent (O₂, DMSO, etc.) D->E F 2-Aroyl-imidazole Byproduct E->F

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-substituted imidazoles, and what are their common byproduct pitfalls?

A1: There are several classical and modern methods. Choosing the right one depends on your target's substitution pattern and the available starting materials.

  • Van Leusen Imidazole Synthesis:

    • Description: A powerful [3+2] cycloaddition using a Tosylmethyl isocyanide (TosMIC) reagent with an aldimine.[6][7] It is highly versatile for creating 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.

    • Common Byproducts: The primary pitfall is the potential formation of the 1,4-disubstituted regioisomer if the reaction conditions are not optimized.[6] Incomplete elimination of the tosyl group can also lead to 4-tosyl-2-imidazoline intermediates.[6]

  • Radziszewski Synthesis:

    • Description: A classical method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an excess of ammonia or an ammonia source like ammonium acetate.[8][9]

    • Common Byproducts: As discussed in the troubleshooting section, oxidation can be a significant issue, leading to aroyl-imidazoles.[4] The reaction can also suffer from low yields if starting materials are complex.

  • Marckwald Synthesis:

    • Description: This route involves reacting an α-aminoketone with potassium thiocyanate or an alkyl isothiocyanate to form a 2-mercaptoimidazole intermediate. The sulfur is then removed via an oxidative method.[8][10]

    • Common Byproducts: Incomplete removal of the sulfur can leave trace 2-mercaptoimidazole byproducts. The oxidative desulfurization step can sometimes affect other sensitive functional groups on the molecule.

  • Modern C-H Functionalization:

    • Description: Direct arylation or alkylation at the C-5 position of a pre-formed imidazole ring using transition-metal catalysis (e.g., Palladium, Rhodium).

    • Common Byproducts: The main challenge is regioselectivity between the C-2, C-4, and C-5 positions. Over-arylation or reaction at an undesired position can occur. Selectivity can often be controlled by the choice of catalyst, ligand, and directing groups.[2][11]

Q2: How can I effectively purify my 5-substituted imidazole away from regioisomeric or other closely-related byproducts?

A2: Purification can be challenging due to the similar polarity of imidazole regioisomers. A multi-step approach is often necessary.

  • Column Chromatography: This is the workhorse method.

    • Pro-Tip: Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing Ethyl Acetate by 1-2% increments). Isomers often have very small ΔRf values. Sometimes, switching the solvent system entirely (e.g., to DCM/Methanol) can improve separation.

  • Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.[12]

    • Screening Protocol:

      • Dissolve a small sample of the crude material in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethanol, Isopropanol, Ethyl Acetate).

      • Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., Hexanes, Heptane, Water) until turbidity persists.

      • Gently heat until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

      • Often, one regioisomer will crystallize preferentially, leaving the other in the mother liquor.

  • Acid/Base Extraction: The basicity (pKa ≈ 7) of the imidazole ring can be exploited.[5]

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The imidazoles will move to the aqueous layer as imidazolium salts.

    • Wash the organic layer to remove non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and back-extract the purified imidazoles into an organic solvent. This process can sometimes separate isomers with slightly different pKa values.

Q3: Are there any "green" or modern synthesis strategies that inherently minimize byproduct formation?

A3: Yes, the field is actively moving towards more efficient and environmentally benign methodologies.

  • Solvent-Free & Microwave-Assisted Synthesis: Many classical reactions, like the Radziszewski synthesis, can be adapted to run under solvent-free conditions, often with microwave irradiation.[13] This dramatically reduces reaction times, which can minimize the formation of thermal degradation byproducts, and eliminates solvent waste.[6]

  • Catalytic Approaches: Using highly efficient and reusable catalysts, such as zeolites or nanocrystalline metal oxides, can promote cleaner reactions with lower catalyst loading and easier work-up.[14][15] Ultrasound irradiation in conjunction with these catalysts has also been shown to improve yields and reduce byproduct formation.[15]

  • Flow Chemistry: Performing reactions in a continuous flow reactor provides precise control over reaction time, temperature, and stoichiometry. This level of control can significantly suppress side reactions by ensuring that intermediates are immediately converted to the next step, preventing them from degrading or reacting through alternative pathways.

By understanding the mechanistic origins of byproduct formation, you can strategically design your experiments to favor the desired reaction pathway, leading to higher yields, improved purity, and more efficient discovery and development processes.

References

  • Zuliani, V., et al. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. The Journal of Organic Chemistry, 72, 4551-4553. Available at: [Link]

  • García-Delgado, N., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6569. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. Available at: [Link]

  • Kaur, H., et al. (2022). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications. TSI - Trade Science Inc. Available at: [Link]

  • Kumar, A., et al. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 11(54), 34221-34235. Available at: [Link]

  • Zaragoza, F. (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube. Available at: [Link]

  • Zhang, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1166. Available at: [Link]

  • Pattan, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • Venkatesh, P. (2019). Unit 4 imidazole. Slideshare. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Group Meeting. Available at: [Link]

  • Grant, R. D. (1984). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • BASF Aktiengesellschaft. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Safaei-Ghomi, J., & Eshteghal, F. (2014). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 21(2), 766-772. Available at: [Link]

  • Bellina, F., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry – A European Journal, 17(44), 12349-12362. Available at: [Link]

  • Bratulescu, G. (2009). Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Synthesis, 2009(14), 2319-2320. Available at: [Link]

  • Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. Available at: [Link]

  • Van Leusen, D., et al. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. Available at: [Link]

  • Hameed, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances, 11(23), 13939-13949. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Characterization of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis and Methodological Guide

In the landscape of modern medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers engaged in the synthesis and development of new therapeutics, a comprehensive understanding of spectroscopic techniques is not merely advantageous; it is a fundamental necessity. This guide provides an in-depth analysis of the expected spectroscopic data for 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a heterocyclic amine of interest in drug discovery.

Rather than presenting a simple data sheet, we will embark on a comparative journey. The predicted spectroscopic signature of our target compound will be juxtaposed with experimentally-derived data from structurally related analogs. This approach is designed to equip the researcher with the critical thinking tools required to interpret and validate their own experimental findings. We will delve into the "why" behind the data, grounding our interpretations in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

I. The Structural Landscape: Predicted Spectroscopic Profile of this compound

The hydrochloride salt of 5-Cyclopropyl-1H-imidazol-2-amine presents a unique combination of functional groups: a cyclopropyl ring, an imidazole core, and a primary amine. Each of these moieties contributes a distinct signature to the overall spectroscopic profile. What follows is a predicted data set, which serves as our analytical baseline.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts (δ) in parts per million (ppm) for this compound in a common solvent like DMSO-d₆ are presented below.

Table 1: Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Atom No. Predicted δ (ppm) Atom No. Predicted δ (ppm)
H (imidazole ring)~7.0-7.5 (s, 1H)C2 (imidazole, C-NH₂)~150-155
NH₂ (amine)~8.0-9.0 (br s, 2H)C4 (imidazole, CH)~115-120
NH (imidazole ring)~11.0-12.0 (br s, 1H)C5 (imidazole, C-cyclopropyl)~125-130
CH (cyclopropyl)~1.5-2.0 (m, 1H)CH (cyclopropyl)~5-10
CH₂ (cyclopropyl)~0.5-1.0 (m, 4H)CH₂ (cyclopropyl)~3-8
Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine & imidazole)3100-3400Strong, Broad
C-H stretch (imidazole ring)3000-3100Medium
C-H stretch (cyclopropyl)2900-3000Medium
C=N stretch (imidazole ring)1620-1680Strong
N-H bend (amine)1550-1650Strong
C-N stretch1250-1350Medium
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For 5-Cyclopropyl-1H-imidazol-2-amine, the expected data for the free base is as follows:

Table 3: Predicted Mass Spectrometry Data for 5-Cyclopropyl-1H-imidazol-2-amine

Ion Predicted m/z Notes
[M+H]⁺124.0869High-resolution mass for C₆H₁₀N₃⁺
[M]⁺123.0793Molecular ion of the free base

II. The Comparative Framework: Learning from Related Structures

To add context and practical utility to our predicted data, we will now compare it with experimentally determined data for two related compounds: 2-Aminoimidazole hydrochloride and 2-Amino-4,5-dimethylimidazole hydrochloride.

Figure 2: A generalized workflow for spectroscopic analysis.

IV. Conclusion

The spectroscopic characterization of a novel compound like this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. By establishing a predicted spectroscopic profile and comparing it with the known data of structural analogs, researchers can build a robust framework for validating their experimental results. This guide serves not only as a data repository but as a methodological blueprint for the rigorous and confident structural elucidation of complex small molecules in the drug discovery pipeline.

V. References

  • Yahyazadeh, A., & Heravi, M. M. (2014). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 26(15), 4965-4967.

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one. IUCrData, 4(7), x190613. Available from: [Link]

  • SIELC Technologies. (2018). 2-Aminoimidazole. Available from: [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available from: [Link]

  • PubChem. (n.d.). 2-Aminoimidazole. National Center for Biotechnology Information. Available from: [Link]

  • Chyad AL-Khazraji, S. I., Sadik, W. M., & Ahamed, L. S. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3). Available from: [Link]

  • Markgraf, J. H., & Finkelstein, M. (1989). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. The Journal of Organic Chemistry, 54(15), 3518-3521. Available from: [Link]

A Senior Application Scientist's Guide to the Purity Analysis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth technical comparison of analytical methodologies for the purity analysis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a key building block in medicinal chemistry.[1] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of various techniques, all grounded in scientific principles and regulatory expectations.

The inherent polarity of this compound presents unique analytical challenges, often rendering standard reversed-phase HPLC methods inadequate. This guide will, therefore, focus on advanced and alternative strategies to achieve robust and reliable purity assessments.

The Criticality of Purity Profiling

Impurity profiling is a mandatory requirement in drug development and manufacturing, aimed at identifying and quantifying all potential impurities in an API.[2] These impurities can originate from various sources, including raw materials, synthetic by-products, and degradation of the API over time. A thorough understanding of a compound's impurity profile is essential for regulatory compliance and, most importantly, for patient safety.[3]

Postulated Synthetic Pathway and Potential Impurities of this compound

While the exact commercial synthesis of this compound may be proprietary, a plausible and common route for the synthesis of 2-aminoimidazoles involves the reaction of an α-haloketone with a guanidine derivative.[4] Based on this, a potential synthetic pathway and the resulting impurities can be postulated.

A likely synthesis could involve the reaction of a cyclopropyl-substituted α-haloketone with guanidine. The impurities generated could include unreacted starting materials, by-products from side reactions, and residual solvents.

Diagram of Postulated Synthetic Pathway and Potential Impurities

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product API cluster_impurities Potential Impurities A Cyclopropyl α-haloketone C Cyclization Reaction A->C I1 Unreacted Cyclopropyl α-haloketone A->I1 B Guanidine B->C I2 Unreacted Guanidine B->I2 D This compound C->D I3 Over-alkylation products C->I3 I4 Isomeric by-products C->I4 I5 Degradation Products (e.g., oxidation) D->I5 Degradation

Caption: Postulated synthetic route and potential process-related and degradation impurities.

Comparative Analysis of Analytical Techniques

Due to the polar nature of this compound, several analytical techniques should be considered and compared to develop a robust, stability-indicating purity method.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis. However, for polar compounds like our target molecule, conventional reversed-phase (RP) chromatography can be challenging due to poor retention.[5] Therefore, specialized HPLC techniques are necessary.

HILIC is an excellent alternative for the separation of polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase that facilitates the retention of polar analytes.

Experimental Protocol (HILIC-UV):

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Ammonium formate buffer (e.g., 10 mM, pH 3.0).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

Causality: The high organic content of the initial mobile phase in HILIC ensures the retention of the polar this compound, while the increasing aqueous portion of the gradient elutes the compound and its more polar impurities. The buffer helps to maintain a consistent ionization state and improve peak shape.

This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionized analyte, thereby increasing its retention on a nonpolar stationary phase.

Experimental Protocol (IP-RP-HPLC-UV):

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase A: Water with an ion-pairing reagent (e.g., 5 mM sodium heptanesulfonate) and an acid (e.g., 0.1% trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile with the same concentration of ion-pairing reagent and acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at an appropriate wavelength.

Causality: The ion-pairing reagent masks the charge of the protonated amine, making the resulting ion-pair more hydrophobic and thus retainable on a standard reversed-phase column.

Diagram of Analytical Workflow

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample 5-Cyclopropyl-1H-imidazol-2-amine HCl Dissolution Dissolve in Diluent Sample->Dissolution HPLC HPLC (HILIC / IP-RP) Dissolution->HPLC GCMS GC-MS (with Derivatization) Dissolution->GCMS CE Capillary Electrophoresis Dissolution->CE Purity Purity Assessment (%) HPLC->Purity Impurity Impurity Identification HPLC->Impurity GCMS->Purity GCMS->Impurity CE->Purity CE->Impurity

Caption: General workflow for the purity analysis of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For polar and non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability.

Experimental Protocol (GC-MS with Derivatization):

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent to convert the polar amine and imidazole N-H groups into less polar derivatives.[4]

  • GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A programmed temperature ramp from a low initial temperature to a high final temperature.

  • Injection: Split or splitless injection depending on the concentration.

  • Detection: Mass Spectrometry (MS) for identification and quantification.

Causality: Derivatization masks the polar functional groups, making the analyte volatile enough for GC analysis. The mass spectrometer provides structural information for impurity identification.

Capillary Electrophoresis (CE)

CE offers high separation efficiency for charged species and is well-suited for the analysis of small ions and polar molecules. It separates analytes based on their charge-to-size ratio in an electric field.

Experimental Protocol (CE-UV):

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the amine is fully protonated.

  • Voltage: Apply a high voltage across the capillary (e.g., 20-30 kV).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

Causality: At low pH, the primary amine group is protonated, allowing the molecule to migrate in the electric field. The separation is based on the differential migration of the analyte and any charged impurities.

Performance Comparison of Analytical Techniques

FeatureHILICIP-RP-HPLCGC-MS (with Derivatization)Capillary Electrophoresis (CE)
Principle Partitioning onto a polar stationary phaseIon-pairing and partitioning onto a nonpolar stationary phaseSeparation of volatile derivatives by boiling point and polaritySeparation by charge-to-size ratio in an electric field
Selectivity Excellent for polar and hydrophilic compounds.Good for ionic and ionizable compounds.High, especially with MS detection.[4]Excellent for charged species.
Sensitivity Good, can be coupled with MS for higher sensitivity.Good, dependent on chromophore and detector.Very high with MS detection.Good, but can be limited by the small injection volume.
Throughput Moderate.Moderate.Lower due to derivatization step.High.
Robustness Can be less robust than RP-HPLC, sensitive to mobile phase composition.Generally robust, but column equilibration can be slow.Can be complex due to the derivatization step.Good, but can be sensitive to buffer composition and capillary surface.
Impurity ID Possible with MS detection.Possible with MS detection.Excellent due to MS fragmentation patterns.Limited structural information with UV detection.

Method Validation According to ICH Q2(R1)

Regardless of the chosen technique, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion and Recommendations

The purity analysis of this compound requires a tailored analytical approach due to its polar nature. While standard reversed-phase HPLC is likely to be unsuitable, HILIC and IP-RP-HPLC present the most promising and practical options for routine quality control . HILIC offers excellent selectivity for polar compounds, while IP-RP-HPLC provides a robust alternative using conventional columns.

GC-MS with derivatization is a powerful tool for impurity identification and characterization, particularly during method development and for elucidating the structure of unknown impurities. Capillary Electrophoresis is a high-efficiency separation technique that can be a valuable orthogonal method to confirm purity results obtained by HPLC.

Ultimately, the choice of the primary analytical technique will depend on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the stage of drug development. A combination of these techniques, particularly the use of an orthogonal method, will provide the most comprehensive and reliable assessment of the purity of this compound.

References

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini reviews in medicinal chemistry, 13(13), 1921–1943.
  • Konieczna, L., & Plenis, A. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(11), 20594-20615.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Knize, M. G., Salmon, C. P., & Felton, J. S. (2003). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and chemical toxicology, 41(5), 687–695.
  • Moos, M., et al. (2021).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3073–3081.
  • Ivanisevic, J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of proteome research, 21(6), 1483–1493.
  • Li, Y., & Lee, H. K. (2000). Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection. Journal of pharmaceutical and biomedical analysis, 23(5), 817–824.
  • Gnoscience. (2022). Principles of Capillary Electrophoresis – A Small Synthesis. Retrieved from [Link]

  • ResearchGate. (2017). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development. Retrieved from [Link]

  • ResearchGate. (2010). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2011). Biodegradability of imidazole structures. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Analytical Toxicology. (2017). Capillary Electrophoresis for Drug Analysis. Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Are The Applications Of Capillary Electrophoresis? Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (2015). Impurity profile: Significance in Active Pharmaceutical Ingredient. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2018). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ACS Publications. (2014). Capillary Electrophoresis. Retrieved from [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • MDPI. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • MDPI. (2023). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2022). Review of pharmacological effects of imidazole derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to Target Identification and Comparative Analysis of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the definitive identification of the molecule's biological target. This guide provides an in-depth, technically-grounded framework for elucidating the mechanism of action for novel compounds, using 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride as our central case study.

The 2-aminoimidazole scaffold, the core of our compound of interest, is a well-established pharmacophore present in a range of FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antitumor, and antibacterial effects.[2] This inherent biological promiscuity makes a systematic and unbiased target identification strategy not just beneficial, but essential.

This guide is structured to provide a logical, multi-pronged approach to target deconvolution, moving from broad, unbiased screening to specific, hypothesis-driven validation. We will explore cutting-edge experimental workflows, delve into the rationale behind methodological choices, and present a hypothetical case study comparing our lead compound to established alternatives.

Part 1: A Strategic Framework for Target Identification

Identifying the specific protein(s) that a small molecule interacts with is a pivotal step in drug discovery. A robust target identification campaign should employ orthogonal methods to build a strong, validated case. We propose a tiered approach that begins with broad, unbiased techniques and progressively narrows the focus to specific, high-confidence targets.

There are two primary philosophies for target identification: affinity-based methods and label-free approaches.[3][4] Affinity-based techniques utilize a modified version of the small molecule to "pull down" its binding partners, while label-free methods assess how the unmodified compound affects protein stability or cellular phenotype.[3][4] Employing methods from both categories provides a powerful strategy for cross-validation.

G cluster_0 Unbiased Target Discovery cluster_1 Target Engagement & Validation Phenotypic_Screening Phenotypic Screening Genetic_Approaches Genetic/Genomic Approaches (e.g., CRISPR/RNAi screens) Phenotypic_Screening->Genetic_Approaches Provides functional context Affinity_Chromatography Affinity Chromatography (Pull-down Assay) CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Identifies potential binders Genetic_Approaches->CETSA Suggests causal targets DARTS Drug Affinity Responsive Target Stability (DARTS) CETSA->DARTS Confirms direct binding in cells Biochemical_Assays In Vitro Biochemical Assays DARTS->Biochemical_Assays Validates engagement

Part 2: Experimental Protocols for Target Discovery

Here, we detail the methodologies for the key experiments outlined in our strategic framework. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Affinity Chromatography Pull-Down Assay

This technique is a cornerstone of target identification.[5] It relies on immobilizing the small molecule (the "bait") on a solid support to capture its binding partners ("prey") from a cell lysate.

Protocol:

  • Bait Preparation: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker is crucial and its attachment point should be carefully chosen to minimize disruption of the compound's native binding interactions.

  • Immobilization: Covalently attach the linker-modified compound to activated agarose beads (e.g., NHS-activated Sepharose). Prepare control beads that are blocked without the compound to identify non-specific binders.

  • Lysate Preparation: Culture relevant cells (e.g., Jurkat T-cells, if an immunomodulatory effect is suspected) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

  • Incubation: Incubate the cell lysate with both the compound-conjugated beads and the control beads. This allows the target proteins to bind to the immobilized bait.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins. The buffer composition at this stage is critical for reducing background.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize using a sensitive protein stain. Excise unique bands present only in the compound lane for identification by mass spectrometry (LC-MS/MS).

G Start Synthesize Bait Molecule Immobilize Immobilize Bait on Beads Start->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lyse Prepare Cell Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Mass Spec Elute->Analyze

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that measures target engagement in a cellular environment.[4] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in this curve to a higher temperature in the drug-treated samples indicates direct binding of the compound to the target protein.

Part 3: Hypothetical Case Study & Comparative Analysis

Let us hypothesize that a phenotypic screen reveals that this compound inhibits T-cell proliferation. This observation points towards a potential role in modulating the immune system. T-cell activation is heavily dependent on the signaling cascade initiated by the T-cell receptor (TCR), where Lymphocyte-specific protein tyrosine kinase (Lck) plays a pivotal role.[6] This makes Lck a high-priority candidate target.

Lck inhibitors are a promising therapeutic class for autoimmune diseases like rheumatoid arthritis and psoriasis.[7][8] To validate Lck as the target and to benchmark our compound, we would compare it against known Lck inhibitors.

Alternative Compounds for Comparison:

  • A-770041: A well-characterized, potent Lck inhibitor often used as a research tool.[9]

  • Fostamatinib: An FDA-approved kinase inhibitor that targets Syk, but also shows activity against Lck, representing a multi-kinase inhibitor.[10]

Comparative Data

The following table summarizes the hypothetical data we would aim to collect to compare these compounds.

Parameter 5-Cyclopropyl-1H-imidazol-2-amine HCl A-770041 (Known Lck Inhibitor) Fostamatinib (Multi-kinase Inhibitor)
Lck Enzymatic Assay (IC50) 50 nM10 nM200 nM
T-Cell Proliferation Assay (EC50) 150 nM45 nM500 nM
CETSA Shift (ΔTm for Lck) +4.2 °C+5.5 °C+2.1 °C
Kinase Selectivity (Panel of 300 kinases) High selectivity for LckVery high selectivity for LckBroad activity against Syk, Lck, Flt3, Kit
  • Our lead compound shows potent, direct engagement with Lck in cells, validated by the CETSA thermal shift.

  • Its cellular activity in inhibiting T-cell proliferation is consistent with its enzymatic inhibition of Lck.

  • Compared to a multi-kinase inhibitor like Fostamatinib, our compound demonstrates a more favorable selectivity profile, which could translate to a better safety profile in future development.[6]

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits Proliferation T-Cell Proliferation & Cytokine Release PLCg1->Proliferation Downstream Signaling Compound 5-Cyclopropyl-1H-imidazol- 2-amine hydrochloride Compound->Lck Inhibits

Conclusion

While the precise biological target of this compound remains to be publicly characterized, this guide provides a comprehensive and scientifically rigorous roadmap for its elucidation. By combining unbiased discovery methods like affinity chromatography with powerful validation techniques such as CETSA, researchers can deconvolve the mechanism of action for this and other novel small molecules. The strategic comparison against established alternatives, as demonstrated in our hypothetical case study, is the final crucial step in contextualizing a compound's therapeutic potential and paving the way for further pre-clinical and clinical development.

References

  • Di Mauro, G., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • Chemchart. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Burchat, A., et al. (2002). Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection.
  • Patsnap Synapse. (2024). What are LCK inhibitors and how do they work?. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Taran, A. S., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
  • ResearchGate. (n.d.). Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Kamal, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry. Available at: [Link]

  • O'Shea, J. J., et al. (2012).
  • Singh, S., et al. (2022). Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model. International Immunopharmacology. Available at: [Link]

  • Arterra Bioscience. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Cross-Reactivity of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, understanding a compound's selectivity is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or misleading experimental results, compromising both safety and efficacy.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 5-Cyclopropyl-1H-imidazol-2-amine hydrochloride, a heterocyclic amine fragment. While this specific molecule is often a starting material for more complex syntheses, its core structure is prevalent in many biologically active compounds, particularly kinase inhibitors.[3][4]

The imidazo[1,2-a]pyridine scaffold, frequently derived from such precursors, is known to target a wide range of proteins, most notably protein kinases.[3][5] This inherent biological activity necessitates a rigorous and systematic evaluation of its selectivity. This guide outlines a tiered, self-validating experimental strategy to build a comprehensive selectivity profile, comparing its hypothetical performance against established benchmarks.

The Scientific Rationale: A Tiered Approach to Selectivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a multi-layered investigation.[6] We will employ a tiered approach, starting with a broad screen to identify potential interactions, followed by more focused quantitative assays to confirm and characterize these "hits." This cascade ensures efficient use of resources and builds a high-confidence dataset.

Our investigation will focus primarily on the protein kinase family due to the prevalence of the imidazole core in kinase inhibitors.[3] We will also include a representative panel of G-Protein Coupled Receptors (GPCRs) to explore potential broader off-target effects.

Comparative Compounds: To contextualize our findings, we will compare the hypothetical data for our target compound against two standards:

  • Staurosporine: A well-known, potent, but highly non-selective kinase inhibitor. It serves as a positive control for broad cross-reactivity.[7][8]

  • Tofacitinib: A selective Janus kinase (JAK) inhibitor, representing a more targeted therapeutic agent.[9][10]

Below is the logical workflow for our proposed investigation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional & Cellular Validation T1_Kinase Kinase Panel Screen (>400 Kinases) Single High Concentration (e.g., 10 µM) Analysis1 Identify Hits (% Inhibition > 50%) T1_Kinase->Analysis1 T1_GPCR GPCR Panel Screen (~50 Receptors) Single High Concentration (e.g., 10 µM) T1_GPCR->Analysis1 T2_IC50 IC50/Ki Determination (10-point dose-response) for all confirmed hits Analysis2 Calculate Selectivity Index (Ki off-target / Ki on-target) T2_IC50->Analysis2 T3_Cell Cell-Based Phosphorylation Assay (e.g., pSTAT3 for JAK family hit) Conclusion Comprehensive Selectivity Profile T3_Cell->Conclusion Analysis1->T2_IC50 Confirmed Hits Analysis2->T3_Cell Potent Off-Targets

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Panel Screening

The initial step is to cast a wide net using commercially available screening panels.[11][12] These assays test the compound at a single, high concentration (typically 1-10 µM) against a large number of targets to flag potential interactions.

Hypothetical Data: Tier 1 Screening Results (% Inhibition at 10 µM)

Target ClassTarget Family/Receptor5-Cyclopropyl-1H-imidazol-2-amine HClStaurosporine (Control)Tofacitinib (Control)
Kinase JAK185%99%95%
JAK275%98%88%
JAK392%99%98%
Aurora A65%95%15%
CDK258%97%8%
SRC45%96%25%
LCK55%98%30%
GPCR Adenosine A112%5%2%
Dopamine D28%3%1%
Serotonin 5-HT2A15%6%4%

Interpretation of Tier 1 Data: The hypothetical data suggests our test compound shows significant activity against the JAK family of kinases and moderate activity against Aurora A, CDK2, and LCK. Staurosporine demonstrates its characteristic lack of selectivity, inhibiting nearly all kinases tested.[7] Tofacitinib shows high activity against its intended JAK targets with minimal off-target kinase activity.[13] No significant GPCR activity is observed for any compound, allowing us to focus subsequent efforts on the kinome.

Tier 2: Hit Confirmation and Potency Determination

Hits from Tier 1 (defined as >50% inhibition) must be confirmed and quantified. This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).[14] This step is crucial for ranking the potency of the off-target interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a standard method to determine the IC50 of an inhibitor against a specific protein kinase.[14]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the test compound (10 mM in 100% DMSO). Create a serial dilution series (e.g., 100 µM to 0.005 µM) in kinase buffer.

    • Prepare a solution of the recombinant kinase enzyme in kinase buffer.

    • Prepare a solution of the substrate peptide and [γ-³³P]ATP in kinase buffer. The concentration of unlabeled ATP should be at or near the Km for each specific kinase to ensure the measured IC50 approximates the Ki.[15]

  • Assay Procedure:

    • To a 96-well plate, add 5 µL of each concentration of the serially diluted compound. Include wells for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Add 20 µL of the kinase enzyme solution to each well (except "no enzyme" control).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the substrate/[γ-³³P]ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection and Analysis:

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Data: Tier 2 Potency (Ki in nM)

Target Kinase5-Cyclopropyl-1H-imidazol-2-amine HClStaurosporine (Control)Tofacitinib (Control)
JAK180 nM3 nM5 nM
JAK2250 nM2 nM40 nM
JAK355 nM1.5 nM1 nM
Aurora A1,200 nM8 nM>10,000 nM
CDK22,500 nM7 nM>10,000 nM
LCK950 nM4 nM850 nM

Interpretation of Tier 2 Data: The dose-response analysis confirms the hits from Tier 1. Our test compound is most potent against JAK3 and JAK1, with weaker activity against JAK2 and even less against Aurora A, LCK, and CDK2. Tofacitinib demonstrates high potency for JAK3 and JAK1 with moderate selectivity over JAK2, which is consistent with its known profile.[10][16] Staurosporine is potently active against all tested kinases.

Tier 3: Cellular and Functional Validation

Biochemical assays are essential, but they don't fully replicate the cellular environment. A cell-based assay is a critical orthogonal approach to confirm that a compound can engage its target in a physiological context and elicit a functional response.[17][18] For a kinase inhibitor, this typically involves measuring the phosphorylation of a downstream substrate.

Experimental Protocol: Cellular Phospho-STAT3 (pSTAT3) Assay

This protocol assesses the inhibition of the JAK/STAT signaling pathway by measuring the phosphorylation of STAT3 in a relevant cell line (e.g., TF-1 cells) following cytokine stimulation.

G cluster_cell Cell Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimer Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT Phospho-STAT (Dimerizes) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Inhibitor Test Compound (e.g., 5-Cyclopropyl...) Inhibitor->JAK Inhibits

Caption: JAK/STAT signaling pathway inhibition assay.

  • Cell Culture and Plating:

    • Culture TF-1 cells in appropriate media supplemented with GM-CSF.

    • The day before the experiment, wash cells to remove GM-CSF and starve overnight in a low-serum medium.

    • Plate the starved cells in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the assay medium.

    • Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation and Lysis:

    • Stimulate the cells by adding a cytokine (e.g., Interleukin-6, IL-6) to activate the JAK/STAT pathway. Incubate for 30 minutes at 37°C.

    • Lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA-based):

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total STAT3.

    • After incubation and washing, add a detection antibody that specifically recognizes phosphorylated STAT3 (pSTAT3 Tyr705).

    • Add a secondary HRP-conjugated antibody, followed by a colorimetric substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Analysis:

    • Normalize the pSTAT3 signal to the total STAT3 signal.

    • Calculate the percent inhibition relative to stimulated cells treated with vehicle (DMSO).

    • Determine the cellular EC50 (half-maximal effective concentration) from the dose-response curve.

Hypothetical Data: Tier 3 Cellular EC50 (nM)

Assay5-Cyclopropyl-1H-imidazol-2-amine HClTofacitinib (Control)
Cellular pSTAT3 (IL-6 stim.)450 nM90 nM

Interpretation of Tier 3 Data: The cellular assay confirms that our test compound can penetrate the cell membrane and inhibit the JAK/STAT pathway, albeit with lower potency than in the biochemical assay (EC50 of 450 nM vs. Ki of 80 nM for JAK1). This "biochemical-to-cellular shift" is common and can be due to factors like cell permeability, protein binding in media, and competition with high intracellular ATP concentrations.[15] Tofacitinib also shows a rightward shift but maintains potent cellular activity, validating the assay system.

Conclusion and Comparative Analysis

This systematic, tiered investigation provides a robust framework for characterizing the cross-reactivity of this compound. Based on our hypothetical data, the compound is a moderately potent inhibitor of the JAK kinase family with a preference for JAK3 and JAK1 over JAK2. It displays significantly weaker off-target activity against other kinases like Aurora A and CDK2.

Final Comparison Summary:

  • 5-Cyclopropyl-1H-imidazol-2-amine HCl: Exhibits a semi-selective kinase profile. Its primary activity is against the JAK family, but with micromolar activity against other kinases, suggesting a need for further medicinal chemistry optimization to improve selectivity if it were to be advanced as a lead compound.

  • Tofacitinib: Demonstrates a more refined selectivity profile. While potent against several JAKs, its window of activity against other kinase families is much larger, reflecting its design as a targeted therapeutic.[9][16]

  • Staurosporine: Confirmed as a non-selective inhibitor, potently targeting a wide range of kinases and serving as a useful benchmark for promiscuity.[7][8]

This guide illustrates the critical importance of a multi-faceted approach to selectivity profiling. By progressing from broad screening to quantitative biochemical assays and finally to functional cellular validation, researchers can build a high-confidence profile of a compound's activity, enabling informed decisions in the drug discovery and development process.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from Eurofins Discovery Website. [Link]

  • Ingersoll, M. A., Lyons, A., Muniyan, S., et al. (2015). Novel imidazopyridine derivatives possess anti-tumor effect on human castration-resistant prostate cancer cells. PLoS One, 10(7), e0131811. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology Website. [Link]

  • Adishesh, A., & Kudchadkar, R. R. (2023). Tofacitinib. In StatPearls. StatPearls Publishing. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen Website. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience Website. [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from Creative Diagnostics Website. [Link]

  • McInnes, I. B., & Byers, N. L. (2017). The JAK-STAT pathway and its modulation in rheumatic disease. Journal of Experimental Medicine, 214(6), 1543-1557. [Link]

  • Loaëc, N., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1712. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH Website. [Link]

  • Colby, J. M. (2017). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 4, 2374289517721293. [Link]

  • Zhang, C., Kenski, D. M., Paulson, M., et al. (2013). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 9(4), 2085-2096. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 48(7), 2499-2507. [Link]

  • Malem, D., et al. (2021). The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib, baricitinib, upadacitinib, and filgotinib. Rheumatology, 60(5), 2063-2074. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 398-421. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from Multispan Website. [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molecules, 28(14), 5481. [Link]

  • ResearchGate. (n.d.). Selectivity profile of 22c in comparison with that of staurosporine. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. [Link]

  • Daley, G. Q., & Baltimore, D. (1988). Transformation of an interleukin 3-dependent hematopoietic cell line by the Chronic Myelogenous Leukemia-specific P210bcr/abl protein. Proceedings of the National Academy of Sciences, 85(23), 9312-9316. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from Eurofins Discovery Website. [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(10), 1291-1300. [Link]

  • Patsnap. (2024). What is the mechanism of Tofacitinib Citrate?. Retrieved from Patsnap Synapse. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Huang, M., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. International Immunopharmacology, 94, 107474. [Link]

  • Anas, M., & Williams, R. S. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 623-631. [Link]

  • Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6031. [Link]

  • Kumar, D., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(11), 3297-3302. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1H-imidazol-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.